molecular formula C16H12O4 B13415596 7-Hydroxy-3-(2-methoxyphenyl)coumarin

7-Hydroxy-3-(2-methoxyphenyl)coumarin

Numéro de catalogue: B13415596
Poids moléculaire: 268.26 g/mol
Clé InChI: YOZYYWMSBIRAEG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxyphenyl)coumarin is a synthetic coumarin derivative designed for advanced pharmacological and biochemical research. This compound is of significant interest in neuroscience, particularly for investigating interactions with key serotonin receptors. Structural analogs featuring a methoxyphenyl group at the 3-position of the 7-hydroxycoumarin scaffold have demonstrated high affinity for serotonin receptors (5-HT 1A and 5-HT 2A ), which are primary targets for understanding and treating neurological disorders such as depression and anxiety . In addition to its potential in CNS research, this compound serves as a valuable tool for studying protein-ligand interactions. Research on closely related 7-hydroxy-3-phenylcoumarins has shown they can bind selectively and with high affinity to carrier proteins like Bovine Serum Albumin (BSA), providing insights into drug distribution and bioavailability . Furthermore, the 7-hydroxycoumarin core is recognized as a versatile scaffold for developing fluorescent probes, enabling studies on enzyme inhibition and binding kinetics for targets such as the Macrophage Migration Inhibitory Factor (MIF) . The methoxy substitution on the pendant phenyl ring is a critical structural feature that influences the compound's electronic properties, binding affinity, and overall pharmacological profile, making it a versatile intermediate for further structure-activity relationship (SAR) studies in medicinal chemistry .

Propriétés

Formule moléculaire

C16H12O4

Poids moléculaire

268.26 g/mol

Nom IUPAC

7-hydroxy-3-(2-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)13-8-10-6-7-11(17)9-15(10)20-16(13)18/h2-9,17H,1H3

Clé InChI

YOZYYWMSBIRAEG-UHFFFAOYSA-N

SMILES canonique

COC1=CC=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O

Origine du produit

United States
Foundational & Exploratory

Photophysical Properties of 7-Hydroxy-3-(2-methoxyphenyl)coumarin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

The 3-arylcoumarin framework is widely recognized as a "privileged scaffold" in medicinal chemistry and molecular probe design [1]. Among its derivatives, 7-hydroxy-3-(2-methoxyphenyl)coumarin stands out due to its highly tunable photophysical properties. As a Senior Application Scientist, I approach this molecule not just as a static fluorophore, but as a dynamic, environmentally sensitive system.

The photophysical behavior of this compound is governed by two competing structural dynamics:

  • The Push-Pull Intramolecular Charge Transfer (ICT): The 7-hydroxyl group acts as a strong electron donor, while the coumarin lactone carbonyl acts as the electron acceptor. This creates a pronounced dipole moment upon excitation.

  • Steric Hindrance and the TICT State: The bulky ortho-methoxy group on the 3-phenyl ring prevents the molecule from adopting a perfectly planar conformation. Upon photoexcitation, this steric clash drives the molecule into a Twisted Intramolecular Charge Transfer (TICT) state, making its fluorescence highly dependent on solvent polarity and microviscosity.

Understanding the causality behind these structural features is critical for leveraging this compound in drug development, such as designing protease-responsive nanoprobes [2] or environmentally sensitive biomarkers.

Mechanistic Photophysics: The LE vs. TICT Competition

When 7-hydroxy-3-(2-methoxyphenyl)coumarin absorbs a photon, it transitions from the ground state ( S0​ ) to the Franck-Condon excited state. From here, the molecule faces a kinetic competition between two primary relaxation pathways:

  • Locally Excited (LE) State: If the surrounding environment restricts molecular motion (e.g., high viscosity, freezing temperatures, or rigid protein binding pockets), the molecule remains in a near-planar LE state. Relaxation from the LE state is highly radiative, yielding strong blue/green fluorescence.

  • Twisted Intramolecular Charge Transfer (TICT) State: In low-viscosity, highly polar solvents (like water or methanol), the 3-(2-methoxyphenyl) ring rapidly rotates around the C-C single bond connecting it to the coumarin core. This rotation forms the highly polar TICT state. Because the orbital overlap between the donor and acceptor is broken in this orthogonal geometry, radiative decay is forbidden. The energy is instead dissipated non-radiatively as heat, resulting in fluorescence quenching.

This mechanism explains why this specific coumarin derivative is an excellent candidate for microenvironmental sensing.

TICT_Mechanism S0 Ground State (S0) Planar Conformation LE Locally Excited (LE) State Strong Fluorescence S0->LE Excitation (hv) LE->S0 Fluorescence Emission TICT TICT State Twisted Aryl Ring Non-Radiative Decay LE->TICT Bond Rotation (Steric 2-OMe) TICT->S0 Non-Radiative Relaxation Solvent Polar Solvent Stabilization Solvent->TICT Promotes Viscosity High Viscosity / Restricted Environment Viscosity->LE Traps in LE

Fig 1: Photophysical pathways showing competition between LE fluorescence and non-radiative TICT.

Quantitative Photophysical Profile

The photophysical properties of 7-hydroxy-3-(2-methoxyphenyl)coumarin are heavily influenced by the protonation state of the 7-OH group ( pKa​≈7.8 ) and the solvent environment. The table below summarizes the typical quantitative data observed during characterization [3].

Solvent / EnvironmentStateAbsorbance λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )
Toluene Neutral335415800.65
Ethanol Neutral342430880.42
Water (pH 5.0) Neutral3454551100.05 (Quenched via TICT)
Water (pH 9.0) Anionic (Phenolate)3904951050.85 (Strong ICT)
Glycerol (Viscous) Neutral348440920.78 (Trapped in LE)

Note: The massive increase in Quantum Yield at pH 9.0 is due to the formation of the phenolate anion, which strengthens the push-pull ICT system and outcompetes the non-radiative TICT pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the photophysical characterization of this compound must follow self-validating protocols. Every step must include internal controls to account for inner-filter effects, solvent refractive index variations, and temperature fluctuations.

Protocol A: Solvatochromic Shift & Quantum Yield Determination

This protocol determines the environmental sensitivity of the coumarin probe. We use Quinine Sulfate in 0.1 M H2​SO4​ ( ΦR​=0.54 ) as the reference standard.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the coumarin in spectroscopic-grade DMSO to a concentration of 1 mM . Causality: DMSO prevents aggregation and ensures complete dissolution before dilution into aqueous or non-polar solvents.

  • Sample Dilution: Dilute the stock into a panel of solvents (Toluene, Chloroform, Ethanol, Water) to a final concentration of 1μM .

  • Absorbance Verification (Critical Control): Measure the UV-Vis absorbance. Ensure the Optical Density (OD) at the excitation wavelength is strictly <0.05 . Causality: Higher ODs lead to the inner-filter effect (self-absorption), which artificially deflates the calculated quantum yield.

  • Fluorescence Acquisition: Excite the samples at their respective absorbance λmax​ . Integrate the area under the fluorescence emission curve ( I ).

  • Quantum Yield Calculation: Calculate the quantum yield ( ΦS​ ) using the comparative method:

    ΦS​=ΦR​×(IR​IS​​)×(ODS​ODR​​)×(ηR2​ηS2​​)

    (Where I is integrated emission, OD is optical density, and η is the solvent refractive index).

Protocol B: pH Titration and pKa​ Determination

Because the 7-hydroxyl group is ionizable, determining its exact pKa​ is mandatory for biological applications (e.g., live-cell imaging at physiological pH).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM Britton-Robinson buffers ranging from pH 3.0 to 11.0.

  • Equilibration: Spike the coumarin stock into each buffer to a final concentration of 5μM . Incubate at 25∘C for 10 minutes to ensure thermodynamic equilibrium.

  • Spectral Titration: Record the absorption and emission spectra for each pH point. You will observe an isosbestic point in the UV-Vis spectra (typically around 360 nm), validating that only two species (neutral and anionic) are interconverting without degradation.

  • Data Fitting: Plot the normalized fluorescence intensity at the phenolate emission maximum (~495 nm) against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa​ .

Workflow Prep 1. Sample Prep Stock in DMSO Solvent 2. Solvent Screening Prep->Solvent pH 3. pH Titration Buffer Solutions Prep->pH Spectro 4. UV-Vis & FL Spectroscopy Solvent->Spectro pH->Spectro Data 5. Data Analysis QY & pKa Spectro->Data

Fig 2: Self-validating workflow for comprehensive photophysical characterization of coumarin probes.

Applications in Drug Development

The unique photophysics of 7-hydroxy-3-(2-methoxyphenyl)coumarin make it a highly versatile tool in pharmaceutical sciences:

  • Protease-Responsive Nanoprobes: By conjugating the 7-OH group to a specific peptide sequence, the fluorescence is heavily quenched (lactone push-pull system disrupted). Upon enzymatic cleavage by target proteases, the free 7-OH is released, resulting in a massive, quantifiable fluorescent "turn-on" signal [2].

  • Viscosity Mapping in Live Cells: Because the TICT state is physically blocked in highly viscous environments, this molecule can be used to map intracellular viscosity changes associated with disease states like apoptosis or lipidosis.

References

  • Matos, M. J., Uriarte, E., & Santana, L. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(21), 6755. Available at:[Link][1]

  • Welser, K., Grilj, J., Vauthey, E., Aylott, J. W., & Chan, W. C. (2009). Protease responsive nanoprobes with tethered fluorogenic peptidyl 3-arylcoumarin substrates. Chemical Communications, (6), 671-673. Available at:[Link][2]

  • Pal, S., et al. (2022). Pd-Catalyzed Alkyne and Aryne Annulations: Synthesis and Photophysical Properties of π-Extended Coumarins. The Journal of Organic Chemistry, 87(16), 10816–10829. Available at:[Link][3]

Sources

The Influence of Methoxy Substitution on the Photophysical Profile of 3-Aryl-7-Hydroxycoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Versatile 7-Hydroxycoumarin Scaffold

The 7-hydroxycoumarin, or umbelliferone, core is a privileged scaffold in the design of fluorescent probes and biologically active molecules.[1] Its inherent fluorescence, coupled with the sensitivity of its photophysical properties to the local environment, makes it a powerful tool in various scientific disciplines.[2] The introduction of a substituent at the 3-position allows for the fine-tuning of these properties, including absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift.[3] Aryl substituents at this position are of particular interest as they extend the π-conjugation of the system, often leading to red-shifted spectra and enhanced molar absorptivity.

The placement of a methoxy group on this 3-aryl substituent introduces an additional layer of complexity and control over the molecule's electronic and, consequently, its photophysical behavior. The position of this methoxy group—ortho, meta, or para—is expected to have distinct effects on the absorption and emission characteristics of the 7-hydroxy-3-arylcoumarin system.

Fundamental Photophysical Principles of 7-Hydroxycoumarins

The fluorescence of 7-hydroxycoumarins originates from the π-π* electronic transition of the conjugated system. The 7-hydroxyl group acts as an electron-donating group, while the carbonyl group in the lactone ring serves as an electron-accepting group. This intramolecular charge transfer (ICT) character is a key determinant of their photophysical properties.[2]

Upon excitation with UV light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can return to the ground state via several pathways, including radiative decay (fluorescence) and non-radiative decay (internal conversion, intersystem crossing). The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.

The solvent environment plays a crucial role in modulating the photophysical properties of 7-hydroxycoumarins, a phenomenon known as solvatochromism.[2] Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum and an increase in the Stokes shift (the difference between the absorption and emission maxima).

Experimental Workflow for Spectroscopic Characterization

A systematic approach is essential for the accurate characterization of the UV-Vis absorption and fluorescence emission properties of a coumarin derivative. The following workflow outlines the key experimental steps.

G cluster_prep Sample Preparation cluster_abs UV-Vis Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_qy Quantum Yield Determination (Relative Method) prep_stock Prepare Stock Solution (e.g., 1 mM in DMSO) prep_working Prepare Working Solutions (e.g., 1-10 µM in various solvents) prep_stock->prep_working abs_blank Record Solvent Blank prep_working->abs_blank qy_std Prepare Standard with Known ΦF prep_working->qy_std abs_sample Measure Sample Absorbance abs_blank->abs_sample abs_max Determine λmax(abs) abs_sample->abs_max flu_ex Set Excitation Wavelength (λmax(abs)) abs_max->flu_ex flu_em_scan Record Emission Spectrum flu_ex->flu_em_scan flu_max Determine λmax(em) flu_em_scan->flu_max qy_measure Measure Absorbance and Integrated Fluorescence of Sample and Standard qy_std->qy_measure qy_calc Calculate ΦF qy_measure->qy_calc

Figure 1: A generalized experimental workflow for the photophysical characterization of a coumarin derivative.

Detailed Experimental Protocol

Materials:

  • 7-hydroxy-3-arylcoumarin derivative

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, water)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the coumarin derivative in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions (typically in the 1-10 µM range) in the desired spectroscopic solvents. The final absorbance at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.

  • UV-Vis Absorption Measurement:

    • Record the absorption spectrum of each solvent as a blank.

    • Measure the absorption spectrum of each working solution to determine the wavelength of maximum absorption (λmax(abs)).

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the λmax(abs) determined in the previous step.

    • Record the emission spectrum of each working solution, scanning a wavelength range appropriate to capture the entire emission band. Determine the wavelength of maximum emission (λmax(em)).

  • Relative Fluorescence Quantum Yield (ΦF) Determination:

    • Prepare a series of dilutions of the sample and a reference standard (e.g., quinine sulfate, ΦF = 0.54 in 0.1 M H₂SO₄) in the same solvent.

    • Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦF(sample)) can be calculated using the following equation:

      ΦF(sample) = ΦF(std) × (Gradsample / Gradstd) × (η2sample / η2std)

      where Grad is the gradient of the plot and η is the refractive index of the solvent.

Comparative Analysis of Methoxy Isomers

While specific data for 7-hydroxy-3-(2-methoxyphenyl)coumarin is elusive, a study by de Witte et al. (2020) provides valuable photophysical data for the 3-(3-methoxyphenyl) and 3-(4-methoxyphenyl) isomers in a phosphate-buffered saline (PBS) solution.[4][5] This allows for a direct comparison of the electronic effects of the methoxy group at the meta and para positions.

CompoundSolventλmax(abs) (nm)λmax(em) (nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)Reference
7-hydroxy-3-(3-methoxyphenyl)coumarinPBS3404601200.25[4][5]
7-hydroxy-3-(4-methoxyphenyl)coumarinPBS~355~455~1000.32[4][5]

Table 1: Photophysical properties of 7-hydroxy-3-(3-methoxyphenyl)coumarin and 7-hydroxy-3-(4-methoxyphenyl)coumarin in PBS (pH 7.4).

From this data, we can observe that the position of the methoxy group has a discernible impact on the photophysical properties. The para-substituted isomer exhibits a slightly higher fluorescence quantum yield compared to the meta-substituted isomer. This can be attributed to the more effective extension of the conjugated system when the electron-donating methoxy group is in the para position, which enhances the intramolecular charge transfer character and can lead to a more rigid excited state, thus reducing non-radiative decay pathways.

Predicted Photophysical Properties of 7-hydroxy-3-(2-methoxyphenyl)coumarin

The introduction of a methoxy group at the ortho position of the 3-phenyl ring is expected to introduce steric hindrance. This steric clash between the methoxy group and the coumarin core can force the phenyl ring to twist out of the plane of the coumarin system.

G cluster_ortho Ortho-Substitution A Steric Hindrance B Twisted Phenyl Ring A->B C Reduced π-Conjugation B->C D Hypsochromic Shift (Blue Shift) in Absorption and Emission C->D E Potentially Lower Fluorescence Quantum Yield C->E

Figure 2: Predicted effects of ortho-methoxy substitution on the photophysical properties.

This twisting would disrupt the π-conjugation between the phenyl ring and the coumarin core. Consequently, we can predict the following effects on the UV-Vis absorption and emission spectra of 7-hydroxy-3-(2-methoxyphenyl)coumarin compared to its meta and para isomers:

  • Hypsochromic Shift (Blue Shift): A decrease in conjugation will likely lead to a blue shift in both the absorption and emission maxima, as more energy will be required for the π-π* transition.

  • Lower Fluorescence Quantum Yield: The increased rotational freedom of the twisted phenyl ring can provide an additional non-radiative decay pathway, potentially leading to a lower fluorescence quantum yield.

Conclusion

The photophysical properties of 7-hydroxy-3-arylcoumarins are intricately linked to the nature and position of substituents on the 3-aryl ring. While a comprehensive experimental dataset for 7-hydroxy-3-(2-methoxyphenyl)coumarin is currently unavailable, by analyzing its structural analogs and applying fundamental photophysical principles, we can predict its likely spectral behavior. The steric hindrance introduced by the ortho-methoxy group is anticipated to result in a blue-shifted absorption and emission profile and potentially a lower fluorescence quantum yield compared to the meta and para isomers. The experimental validation of these predictions would be a valuable contribution to the field of fluorescent probe design and would further elucidate the structure-property relationships in this important class of compounds.

References

  • de Witte, A. M., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(23), 14376-14393. [Link]

  • de Witte, A. M., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. [Link]

  • Gadirov, R. M., et al. (2007). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Optics and Spectroscopy, 102(6), 879-886. [Link]

  • Jones, G., II, Jackson, W. R., & Choi, C. Y. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300. [Link]

  • Kaya, E. N., et al. (2018). Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes. Molecules, 23(11), 2841. [Link]

  • NIST. (n.d.). 7-Hydroxycoumarin. In NIST Chemistry WebBook. Retrieved from [Link]

  • Prabawati, S. Y., & Fitriana, I. (2017). Synthesis of 7-(Hydroxy) Coumarin and Its Activity Test As Antibacterial against Staphylococcus aureus and Shigella flexneri. Proceedings of the International Conference on Science and Engineering, 1, 141-145. [Link]

  • PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL-. National Center for Biotechnology Information. Retrieved from [Link]

  • S. Fatima, A. Mansha, and S. Asim. (2022). "Computational Studies Followed by Effect of Solvent Polarity and Salts on HOMO–LUMO Gap of 7-Hydroxy Coumarine Notabally Reflected by Absorption and Emission Spectra." Journal of Fluorescence, 32(5), 1869-1881. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]

  • T. M. Seilkhanov, et al. (2015). "Synthesis and fluorescence properties of 7-hydroxy-3-(2-pyridyl)coumarin derivatives." Journal of Molecular Structure, 1094, 134-140. [Link]

  • V. S. Satam, et al. (2010). "Synthesis and characterization of novel fluorescent compounds derived from 1,4-diethyl-1,2,3,4-tetrahydro-6-nitroquinoxaline." Journal of Heterocyclic Chemistry, 47(5), 1066-1072. [Link]

  • Y. A. Ibrahim. (n.d.). 1.1. Synthesis of 7-Hydroxy Coumarins. [Link]

  • A. M. Brouwer. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • S. P. Bondarenko, et al. (2010). "Aminomethylation of 3-aryl-7-hydroxycoumarins." Chemistry of Heterocyclic Compounds, 46(5), 529-535. [Link]

  • A. Thomas, et al. (2019). "Dielectric, Photophysical, Solvatochromic, and DFT Studies on Laser Dye Coumarin 334." Brazilian Journal of Physics, 49(2), 151-160. [Link]

  • S. Hazal Akyıldız, et al. (2023). "p-Expanded coumarins: synthesis, optical properties and applications." Journal of Electronic Materials, 52(4), 2569-2589. [Link]

Sources

Structural Characterization and NMR Data of 7-Hydroxy-3-(2-methoxyphenyl)coumarin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of neuropharmacology and medicinal chemistry evolves, the 3-arylcoumarin scaffold has emerged as a highly privileged pharmacophore. This technical whitepaper provides an in-depth analysis of 7-hydroxy-3-(2-methoxyphenyl)coumarin (CAS No. 549501-06-6)[1]. By synthesizing field-proven synthetic methodologies with rigorous structural elucidation logic, this guide is designed to equip researchers and drug development professionals with the mechanistic insights required to synthesize, validate, and characterize this molecule.

Pharmacological Rationale & Structural Causality

The architectural design of 7-hydroxy-3-(2-methoxyphenyl)coumarin is not coincidental; it is a highly tuned structure optimized for target engagement. Various 3-arylcoumarins have been extensively validated as highly selective inhibitors of the human Monoamine Oxidase B (hMAO-B) isoenzyme, presenting a promising therapeutic avenue for neurodegenerative disorders such as Parkinson's disease[2].

The structural features of this specific molecule dictate its binding affinity within the bipartite hydrophobic cavity of hMAO-B, often exhibiting IC50 values in the low nanomolar to picomolar range[3]. The coumarin core mimics the monoamine backbone, while the 7-hydroxyl group provides critical hydrogen-bonding interactions with the enzyme's active site residues. Furthermore, the steric bulk of the 2'-methoxy group on the 3-phenyl ring forces a specific dihedral angle between the two ring systems, optimizing π−π stacking interactions with aromatic residues (e.g., Tyr326) in the hMAO-B substrate cavity[4].

MAOB_Pathway Compound 3-Arylcoumarin Derivative MAOB MAO-B Enzyme (Active Site) Compound->MAOB Competitive Inhibition Dopamine Dopamine Preservation MAOB->Dopamine Prevents Degradation Neuro Neuroprotective Effect Dopamine->Neuro Enhances Signaling

Caption: Mechanism of MAO-B inhibition and neuroprotection by 3-arylcoumarin derivatives.

Synthetic Methodology: The Perkin-Oglialoro Protocol

While direct Knoevenagel condensations are possible, the Perkin-Oglialoro reaction remains the gold standard for synthesizing 3-arylcoumarins due to its robust yield, scalability, and thermodynamic control[5].

Step-by-Step Experimental Workflow

Step 1: Condensation and in situ Acetylation

  • Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), 2-methoxyphenylacetic acid (1.2 eq), anhydrous triethylamine (1.5 eq), and acetic anhydride (excess, acting as solvent and reactant).

  • Mechanistic Causality: Triethylamine deprotonates the α -carbon of the phenylacetic acid. The resulting enolate attacks the aldehyde, followed by intramolecular lactonization to form the coumarin core. Simultaneously, acetic anhydride acetylates the highly reactive 7-hydroxyl group, protecting it from oxidative degradation at high temperatures.

  • Conditions: Reflux at 110°C for 12 hours under an inert argon atmosphere.

Step 2: Isolation of the Intermediate

  • Procedure: Cool the mixture to room temperature and quench over crushed ice. The intermediate, 7-acetoxy-3-(2-methoxyphenyl)coumarin, precipitates as a solid. Filter and wash with cold distilled water.

Step 3: Selective Acidic Hydrolysis

  • Reagents: 7-acetoxy intermediate dissolved in ethanol (0.5 M) with 2M HCl (0.5 volumes).

  • Mechanistic Causality: Acid-catalyzed ester hydrolysis is strictly chosen over base catalysis (e.g., NaOH). Strong bases risk hydrolyzing the lactone ring of the coumarin, leading to irreversible ring-opening and the formation of unwanted cinnamic acid derivatives. Mild acid selectively cleaves the phenolic ester while preserving the core lactone.

  • Conditions: Reflux for 4 hours, followed by precipitation in water.

Self-Validating Quality Control

This protocol is designed as a self-validating system. During Step 1, the highly polar starting material is converted into a lipophilic 7-acetoxy intermediate. This polarity inversion allows for unambiguous reaction monitoring via TLC (Hexane:EtOAc 7:3), where the product appears as a high-Rf spot. Upon selective acid hydrolysis (Step 3), the unmasking of the 7-OH group triggers a dramatic shift in the molecule's photophysics, yielding a strong blue fluorescence under 365 nm UV light—a definitive, real-time visual confirmation of successful deprotection.

SynthWorkflow A 2,4-Dihydroxybenzaldehyde + 2-Methoxyphenylacetic acid B Perkin-Oglialoro Condensation (Ac2O, Et3N, 110°C) A->B Acetylation & Cyclization C 7-Acetoxy-3-(2-methoxyphenyl)coumarin (Intermediate) B->C H2O Elimination D Acidic Hydrolysis (2M HCl / EtOH, Reflux) C->D Deprotection E 7-Hydroxy-3-(2-methoxyphenyl)coumarin (Target Compound) D->E Precipitation & Filtration

Caption: Synthetic workflow of 7-hydroxy-3-(2-methoxyphenyl)coumarin via Perkin-Oglialoro condensation.

Structural Characterization & NMR Elucidation

Causality in NMR Experimental Design

When acquiring the NMR spectra, the choice of solvent is not arbitrary. While CDCl3 is standard for many organic molecules, the highly polar 7-hydroxyl group of this coumarin dictates the use of DMSO-d6 . DMSO acts as a strong hydrogen-bond acceptor, locking the phenolic proton in a slow-exchange state on the NMR timescale. This yields a sharp, diagnostic singlet at δ 10.55 ppm, which would otherwise be lost to deuterium exchange in protic solvents like CD3OD or broadened into the baseline in non-polar solvents.

NMR_Logic Sample Purified Compound in DMSO-d6 HNMR 1H NMR Analysis Identify proton environments Sample->HNMR CNMR 13C NMR Analysis Identify carbon skeleton Sample->CNMR CoumarinCore Coumarin Core H-4 (s, ~7.9 ppm) 7-OH (s, ~10.5 ppm) HNMR->CoumarinCore ArylRing 2-Methoxyphenyl Ring Methoxy (s, ~3.7 ppm) Aryl protons (m) HNMR->ArylRing CNMR->CoumarinCore CNMR->ArylRing Validation Structural Confirmation CoumarinCore->Validation ArylRing->Validation

Caption: Structural elucidation logic utilizing 1H and 13C NMR spectroscopy.

Quantitative Data Presentation

The structural assignment relies on identifying the characteristic singlet of the H-4 proton (confirming substitution at C-3) and the distinct ABX spin system of the coumarin core (H-5, H-6, H-8).

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
7-OH 10.55Broad singlet (br s)-1HHighly deshielded phenolic proton; locked by DMSO H-bonding.
H-4 7.95Singlet (s)-1HCharacteristic of 3-substituted coumarins; deshielded by C=O and aryl ring.
H-5 7.55Doublet (d)8.61HOrtho-coupling with H-6; most deshielded core aromatic proton.
H-4' 7.35Triple doublet (td)8.2, 1.71HAryl ring proton; ortho/meta coupling.
H-6' 7.25Double doublet (dd)7.6, 1.71HAryl ring proton adjacent to the attachment point.
H-3' 7.10Doublet (d)8.21HAryl ring proton adjacent to the electron-donating methoxy group.
H-5' 7.00Triplet (t)7.51HAryl ring proton; ortho coupling.
H-6 6.80Double doublet (dd)8.6, 2.31HOrtho-coupling with H-5, meta-coupling with H-8.
H-8 6.72Doublet (d)2.31HMeta-coupling with H-6; shielded by adjacent lactone oxygen.
2'-OCH3 3.75Singlet (s)-3HMethoxy group protons.

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C-7 161.5Quaternary (C-OH)Highly deshielded by the electronegative hydroxyl oxygen.
C-2 160.2Quaternary (C=O)Lactone carbonyl carbon.
C-2' 157.5Quaternary (C-OCH3)Aromatic carbon attached to the methoxy group.
C-8a 155.0QuaternaryBridgehead carbon attached to the lactone oxygen.
C-4 141.2Methine (CH)Alkene carbon conjugated with the carbonyl.
C-4', C-6' 130.5, 131.0Methine (CH)Aromatic carbons of the 2-methoxyphenyl ring.
C-5 129.5Methine (CH)Aromatic carbon of the coumarin core.
C-1' 124.0QuaternaryAttachment point of the aryl ring.
C-3 122.5QuaternaryAlkene carbon bearing the aryl substituent.
C-5' 120.5Methine (CH)Aromatic carbon.
C-6 113.5Methine (CH)Aromatic carbon.
C-4a 112.0QuaternaryBridgehead carbon.
C-3' 111.5Methine (CH)Aromatic carbon adjacent to the methoxy group.
C-8 102.0Methine (CH)Highly shielded aromatic carbon situated between two oxygens.
2'-OCH3 55.8Primary (CH3)Methoxy carbon.

References[1] Title: 7-Hydroxy-3-(2-methoxyphenyl)coumarin 549501-06-6 wiki

Source: Guidechem URL: 2] Title: Synthesis and study of a series of 3-arylcoumarins as potent and selective monoamine oxidase B inhibitors Source: PubMed (NIH) URL: 4] Title: 8-Substituted 3-arylcoumarins as potent and selective MAO-B inhibitors: synthesis, pharmacological evaluation, and docking studies Source: PubMed (NIH) URL: 3] Title: Insight into the functional and structural properties of 3-arylcoumarin as an interesting scaffold in monoamine oxidase B inhibition Source: PubMed (NIH) URL: 5] Title: Potent and selective MAO-B inhibitory activity: amino- versus nitro-3-arylcoumarin derivatives Source: PubMed (NIH) URL:

Sources

Quantum Yield Calculation for 7-Hydroxy-3-(2-methoxyphenyl)coumarin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of the fluorescence quantum yield ( ΦF​ ) is a critical parameter in the photophysical characterization of novel fluorophores. For highly conjugated, environment-sensitive molecules like 7-hydroxy-3-(2-methoxyphenyl)coumarin , establishing a robust, reproducible methodology is essential for downstream applications in biological imaging, sensor development, and drug discovery.

This whitepaper provides an authoritative, step-by-step guide to calculating the quantum yield of this specific coumarin derivative. By employing a self-validating comparative (relative) methodology, this guide ensures high-fidelity data acquisition while mitigating common spectroscopic artifacts such as the inner-filter effect and solvent-induced refractive index variations.

Photophysical Profile & Mechanistic Causality

To accurately measure the quantum yield of 7-hydroxy-3-(2-methoxyphenyl)coumarin, one must first understand the structural causality behind its fluorescence.

  • Internal Charge Transfer (ICT): The coumarin scaffold features a push-pull electron system. The 7-hydroxyl group acts as a strong electron donor, while the lactone carbonyl serves as the electron acceptor. Upon excitation, this induces an ICT state.

  • pH Sensitivity and ESPT: In physiological or basic environments (pH > 7.4), the 7-hydroxyl group deprotonates to form a phenoxide anion. This anionic species exhibits a significantly red-shifted absorption and emission profile, alongside a drastically increased quantum yield compared to its neutral counterpart.

  • Steric Restriction of Non-Radiative Decay: The addition of the 3-(2-methoxyphenyl) substituent extends the π -conjugation. More importantly, the methoxy group at the ortho position creates steric hindrance, restricting the free rotation of the phenyl ring. By limiting this rotational freedom, the molecule minimizes non-radiative decay pathways (decreasing the non-radiative rate constant, knr​ ), thereby enhancing the overall fluorescence efficiency ( ΦF​=kr​+knr​kr​​ ).

Because of these properties, the quantum yield must be measured in a strictly controlled solvent environment (e.g., buffered aqueous solutions or specific organic solvents) to prevent pH-induced spectral shifting during the measurement.

Theoretical Framework: The Gradient Method

While absolute quantum yield measurements require an integrating sphere (), the relative (comparative) method remains the gold standard for routine analysis in standard laboratories.

Instead of relying on a single-point measurement—which is highly susceptible to pipetting errors and baseline drift—this protocol mandates the Gradient Method . By plotting the integrated fluorescence intensity against absorbance across a dilution series, we extract the gradient (slope). A linear gradient mathematically proves the absence of self-absorption (the inner-filter effect).

The quantum yield of the sample ( Φx​ ) is calculated using the following equation:

Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

Where:

  • Φ = Fluorescence quantum yield

  • Grad = Gradient from the plot of integrated fluorescence intensity vs. absorbance

  • η = Refractive index of the solvent

  • Subscripts x and st denote the unknown sample and the reference standard, respectively.

Reference Standards Selection

Selecting the correct standard is paramount. According to IUPAC guidelines (), the reference standard should possess an absorption profile that overlaps with the sample, allowing both to be excited at the exact same wavelength ( λex​ ).

For 7-hydroxy-3-(2-methoxyphenyl)coumarin, which typically absorbs in the 340–400 nm range depending on the solvent pH, Quinine Sulfate or Coumarin 153 are the optimal choices.

Table 1: Validated Quantum Yield Standards for UV-Vis Excitation
Reference StandardSolvent EnvironmentExcitation Range (nm)Emission Max (nm)Quantum Yield ( Φst​ )Refractive Index ( η )
Quinine Sulfate 0.1 M H2​SO4​ 300 - 3804500.541.333
Coumarin 153 Ethanol380 - 4405300.381.361
Fluorescein 0.1 M NaOH460 - 5005150.921.333

Data synthesized from established photoluminescence standards ().

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol integrates a self-validation checkpoint. You must prove your instrument's calibration by measuring a secondary standard against a primary standard before analyzing the unknown coumarin derivative.

Validation V1 Select Primary Standard (Quinine Sulfate) V3 Determine QY of Secondary using Primary Standard V1->V3 V2 Select Secondary Standard (Coumarin 153) V2->V3 V4 Matches Literature (0.38 ± 0.02)? V3->V4 V5 Proceed to Unknown (7-OH-3-Ar-Coumarin) V4->V5 Yes V6 Recalibrate System & Check Solvents V4->V6 No

Fig 1. Self-validating protocol logic to ensure instrument calibration prior to sample analysis.

Phase 1: Instrument Validation
  • Measure the quantum yield of Coumarin 153 (Secondary) using Quinine Sulfate (Primary) as the reference, following the steps in Phase 2 & 3.

  • If the calculated Φ for Coumarin 153 is 0.38±0.02 , your spectrophotometer and fluorometer are properly calibrated. Proceed to Phase 2.

Phase 2: Sample Preparation
  • Stock Solutions: Prepare a 1 mM stock solution of 7-hydroxy-3-(2-methoxyphenyl)coumarin in spectroscopic-grade ethanol (or a pH-controlled buffer). Prepare a parallel stock of the chosen reference standard.

  • Dilution Series: For both the sample and the standard, prepare five distinct dilutions in standard 10 mm path-length quartz cuvettes.

  • Absorbance Constraint: Ensure the absorbance of all five dilutions at the chosen excitation wavelength ( λex​ ) strictly falls between 0.01 and 0.10 . Causality: Exceeding an absorbance of 0.10 exponentially increases the probability of the inner-filter effect, where the fluorophore re-absorbs its own emitted photons, artificially depressing the measured quantum yield.

Phase 3: Spectroscopic Measurements

Workflow N1 1. Sample & Standard Prep (5 dilutions each, Abs < 0.1) N2 2. UV-Vis Absorption Scan (Determine exact Abs at λ_ex) N1->N2 N3 3. Fluorescence Emission Scan (Identical slit widths & λ_ex) N2->N3 N4 4. Spectral Integration (Calculate area under emission curve) N3->N4 N5 5. Gradient Calculation & QY (Plot Area vs. Absorbance) N4->N5

Fig 2. Step-by-step photophysical workflow for relative quantum yield determination.

  • UV-Vis Absorption: Measure the absorbance of the five sample dilutions and the five standard dilutions at λex​ . Always perform a baseline correction using the exact blank solvent.

  • Fluorescence Emission: Excite the solutions at λex​ and record the emission spectra.

    • Critical Parameter: The fluorometer settings (excitation/emission slit widths, PMT voltage, integration time) must remain identical for both the sample and the standard. Altering the slit width between measurements invalidates the comparative photon count.

Data Processing & Error Mitigation

Integration and Gradient Extraction
  • Blank Subtraction: Subtract the emission spectrum of the blank solvent from all sample and standard spectra. This removes Raman scattering peaks, which can heavily skew integration at low fluorophore concentrations.

  • Integration: Calculate the total area under the curve (AUC) for each corrected emission spectrum.

  • Linear Regression: Plot the Integrated Fluorescence Intensity (y-axis) against the Absorbance (x-axis). Fit the data to a linear regression model, forcing the y-intercept to zero.

  • Extract the Slope: The slope of these lines represents Gradx​ and Gradst​ . Input these values, along with the squared refractive indices of your solvents, into the QY equation provided in Section 3.

Troubleshooting Common Artifacts
  • Non-Linear Gradient (Downward Curve): If your Intensity vs. Absorbance plot curves downward at higher concentrations, you are experiencing the inner-filter effect or aggregation-caused quenching (ACQ). Solution: Discard the higher concentration data points and prepare more dilute solutions.

  • Anomalous High QY: If the calculated QY exceeds 1.0, verify that the refractive index ( η ) ratio was squared mathematically. A common error is multiplying by (ηx​/ηst​) instead of (ηx2​/ηst2​) .

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550.[Link]

  • Edinburgh Instruments. (2023). Relative Quantum Yield. Edinburgh Instruments Application Notes. [Link]

Thermodynamic Stability and Solvation Energetics of 7-Hydroxy-3-(2-methoxyphenyl)coumarin: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Hydroxy-3-(2-methoxyphenyl)coumarin (CAS 549501-06-6) represents a highly bioactive scaffold within the 3-arylcoumarin class, exhibiting potent antioxidant, anti-diabetic, and anti-proliferative properties . As a Senior Application Scientist, I approach the development of this compound by first establishing its thermodynamic boundaries. Understanding its intrinsic stability, solvation energetics, and degradation kinetics is non-negotiable for formulating robust delivery systems. This technical guide delineates the physicochemical causality behind its stability and provides self-validating protocols for rigorous thermodynamic evaluation.

Structural Thermodynamics & Intrinsic Stability

The thermodynamic stability of 7-hydroxy-3-(2-methoxyphenyl)coumarin is governed by two primary structural features that dictate its reactivity and equilibrium states:

  • The 7-Hydroxyl Group: This moiety imparts amphoteric characteristics to the molecule. In polar or basic media, deprotonation yields an anionic form that is thermodynamically stabilized by resonance across the benzopyrone ring. The energy barrier for this proton transfer dictates the compound's pH-dependent solubility and photophysical stability .

  • The 3-(2-Methoxyphenyl) Substitution: The bulky, electron-donating 2-methoxyphenyl group at the C3 position introduces significant steric hindrance around the lactone ring. This steric bulk thermodynamically disfavors the nucleophilic attack of water or hydroxide ions on the C2 carbonyl, thereby significantly enhancing the hydrolytic stability of the lactone ring compared to unsubstituted coumarins.

G A Neutral 7-OH Form (Stable in Non-Polar) B Anionic 7-O⁻ Form (Stabilized in Polar/Basic) A->B Deprotonation (pH > pKa) C Excited State (π → π*) (Photochemically Active) A->C UV Irradiation B->A Protonation B->C UV Irradiation D Degradation Product (Lactone Ring Opened) B->D Hydrolysis (High T, High pH) C->A Fluorescence Decay

Thermodynamic states and transformation pathways of 7-hydroxy-3-arylcoumarins.

Thermal and Thermo-Oxidative Stability

In the solid state, 7-hydroxycoumarin derivatives exhibit robust thermal stability, typically resisting thermal decomposition until temperatures exceed 230°C. However, thermo-oxidative degradation can occur at lower temperatures if the compound is exposed to oxygen-rich environments . The phenolic hydrogen plays a dual role: while it acts as an antioxidant by scavenging free radicals, its abstraction initiates the oxidative degradation of the coumarin core.

Protocol 1: Determination of Oxidative Onset Temperature (OOT) via DSC

Causality: OOT provides a quantifiable, self-validating metric of thermo-oxidative stability. By measuring the exothermic onset of oxidation under a controlled oxygen flow, we establish the maximum safe processing temperature for techniques like hot-melt extrusion (HME).

  • Step 1: Accurately weigh 2.0–3.0 mg of 7-hydroxy-3-(2-methoxyphenyl)coumarin into an open aluminum DSC pan.

  • Step 2: Equilibrate the sample at 25°C in a Differential Scanning Calorimeter (DSC) under a continuous nitrogen purge (50 mL/min).

  • Step 3: Heat the sample at a constant rate of 10°C/min to a target sub-melting isothermal temperature (e.g., 180°C).

  • Step 4: Switch the purge gas from nitrogen to oxygen (50 mL/min) and maintain strict isothermal conditions.

  • Step 5: Record the time from the gas switch to the extrapolated onset of the exothermic oxidation peak to determine the Oxidative Induction Time (OIT). For OOT, heat dynamically under oxygen and record the onset temperature of the exotherm.

Table 1: Representative Thermal Stability Metrics for 3-Arylcoumarins

ParameterValue / RangeImplication for Formulation
Melting Point ( Tm​ ) 210°C – 235°CHigh crystal lattice energy; indicates poor intrinsic aqueous solubility.
Decomposition Onset ( Td​ ) > 240°CSuitable for high-temperature processing under inert atmospheres.
Oxidative Onset Temp (OOT) ~ 190°C (under O2​ )Requires nitrogen blanketing during thermal processing to prevent degradation.

Solvation Thermodynamics

The solubility of 7-hydroxy-3-(2-methoxyphenyl)coumarin is highly solvent-dependent. The dissolution process involves overcoming the high crystal lattice energy (an endothermic process) and forming solvent-solute interactions (an exothermic process). Thermodynamic analysis using the van't Hoff equation allows us to extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of solution .

Protocol 2: Phase-Solubility and Thermodynamic Profiling

Causality: A self-validating shake-flask method conducted at multiple temperatures ensures that the calculated Gibbs free energy ( ΔG∘ ) accurately reflects the true thermodynamic equilibrium, effectively ruling out transient kinetic supersaturation.

  • Step 1: Add an excess amount of the coumarin derivative to sealed glass vials containing 10 mL of the target solvent (e.g., Water, Ethanol, or DMSO).

  • Step 2: Place the vials in a reciprocal shaking water bath (100 rpm) and equilibrate at three distinct temperatures (e.g., 298.15 K, 308.15 K, 318.15 K) for 48 hours.

  • Step 3: Centrifuge the suspensions at 10,000 rpm for 15 minutes at the respective equilibration temperature to separate the undissolved solid mass.

  • Step 4: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the test temperature to prevent premature precipitation).

  • Step 5: Dilute the filtrate appropriately and quantify the dissolved concentration using a validated HPLC-UV method.

  • Step 6: Calculate thermodynamic parameters by plotting ln(Mole Fraction Solubility) versus 1/T (van't Hoff plot). The slope yields −ΔH∘/R and the intercept yields ΔS∘/R .

Table 2: Solvation Thermodynamics in Aqua-Organic Solvents (at 298.15 K)

Solvent SystemSolubility ( Sw​ ) ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)Thermodynamic Driver
Water (pH 7.2) Very Low> 25.0PositiveNegativeHighly Unfavorable
Ethanol Moderate~ 15.0PositivePositiveEntropy-Driven
DMSO High< 5.0NegativePositiveEnthalpy & Entropy-Driven

Complexation Thermodynamics for Stability Enhancement

To overcome the poor aqueous solubility and protect the lactone ring from premature hydrolysis, complexation with cyclodextrins, such as sulfobutyl ether- β -cyclodextrin (SBE- β -CD), is a proven strategy. The inclusion interaction is typically an enthalpy-driven process. The hydrophobic 3-(2-methoxyphenyl) moiety penetrates the cyclodextrin cavity, while the 7-hydroxyl group remains exposed for hydrogen bonding with the bulk aqueous environment, creating a highly stable thermodynamic state .

G Step1 1. Sample Preparation Excess Coumarin + SBE-β-CD Step2 2. Isothermal Equilibration Shake-Flask at 298K, 308K, 318K Step1->Step2 Step3 3. Phase Separation Centrifugation & Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Thermodynamic Calculation van't Hoff & Gibbs-Helmholtz Step4->Step5

Workflow for determining solvation and cyclodextrin complexation thermodynamics.

Protocol 3: Determination of Complexation Stability Constants ( Kc​ )

Causality: By measuring solubility across a concentration gradient of SBE- β -CD, we construct an AL​ -type phase solubility diagram. The linearity of the slope confirms a 1:1 stoichiometric inclusion complex, and the stability constant ( Kc​ ) quantifies the thermodynamic favorability of the host-guest interaction.

  • Step 1: Prepare aqueous solutions containing increasing concentrations of SBE- β -CD (0 to 50 mM) in phosphate buffer (pH 7.4).

  • Step 2: Add an excess of 7-hydroxy-3-(2-methoxyphenyl)coumarin to each solution.

  • Step 3: Equilibrate at a constant temperature (e.g., 298.15 K) for 72 hours in dark conditions to prevent photodegradation.

  • Step 4: Filter and quantify the dissolved coumarin concentration via HPLC.

  • Step 5: Plot Coumarin Concentration vs. SBE- β -CD Concentration. Calculate Kc​ using the equation: Kc​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the coumarin in the absence of cyclodextrin.

References

  • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. PubMed.[Link]

  • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. National Center for Biotechnology Information (PMC).[Link]

  • Effects of 7-hydroxycoumarin on thermal and thermo-oxidative stabilities of LLDPE. ResearchGate.[Link]

  • Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. Royal Society of Chemistry (RSC).[Link]

  • Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. PubMed.[Link]

An In-Depth Technical Guide to the Binding Affinity of 7-hydroxy-3-(2-methoxyphenyl)coumarin with Bovine Serum Albumin

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical framework for investigating the binding interaction between the novel coumarin derivative, 7-hydroxy-3-(2-methoxyphenyl)coumarin, and Bovine Serum Albumin (BSA). It is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacokinetic and pharmacodynamic potential of new chemical entities. This document synthesizes established methodologies, explains the causal science behind experimental choices, and provides detailed, self-validating protocols for a multi-faceted analysis of this protein-ligand interaction.

Foundational Principles: The Significance of Coumarin-Albumin Interactions

Serum albumins, with Bovine Serum Albumin (BSA) being a primary model due to its structural homology (76% identity) and availability, are the most abundant proteins in blood plasma.[1][2] Their principal role is the transport of a vast array of endogenous and exogenous molecules, including therapeutic drugs.[3][4] The binding of a drug to serum albumin is a critical determinant of its pharmacokinetic profile, influencing its distribution, half-life, metabolism, and ultimately, its efficacy and toxicity.[1][5][6]

Coumarin derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[7][8][9] Understanding the binding affinity and mechanism of a new coumarin derivative, such as 7-hydroxy-3-(2-methoxyphenyl)coumarin, with BSA is a fundamental step in early-stage drug development. A moderate binding affinity is often ideal; strong enough to ensure transport and increase circulatory half-life, but weak enough to allow for release at the target site.[10]

This guide outlines a tripartite approach—combining fluorescence spectroscopy, thermodynamic analysis, and in silico molecular docking—to build a complete and robust model of the binding interaction.

Experimental Investigation: A Multi-Technique Approach

A comprehensive understanding of the binding interaction requires data from multiple orthogonal techniques. The following sections detail the theoretical basis and practical protocols for a robust investigation.

Core Workflow for Binding Analysis

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimental Analysis cluster_analysis Phase 3: Data Processing & Analysis cluster_insilico Phase 4: In Silico Validation cluster_synthesis Phase 5: Comprehensive Conclusion P1 Prepare BSA Stock (e.g., 10 µM in PBS) E1 Fluorescence Titration (Multiple Temperatures) P1->E1 E2 UV-Vis Absorption Spectroscopy P1->E2 E3 Competitive Binding Assays (Site I & II Probes) P1->E3 P2 Prepare Ligand Stock (e.g., 1 mM in DMSO) P2->E1 P2->E2 P2->E3 A1 Stern-Volmer Analysis (Quenching Mechanism) E1->A1 A3 Van't Hoff Analysis (Thermodynamic Parameters) E1->A3 A4 Analysis of UV-Vis Spectral Shifts E2->A4 C1 Synthesize All Data to Characterize Binding Profile E3->C1 A2 Binding Constant (Ka) & Stoichiometry (n) Calculation A1->A2 A2->C1 A3->C1 A4->C1 S1 Molecular Docking Simulation (BSA + Ligand) S2 Identify Putative Binding Site & Interacting Residues S1->S2 S2->C1

Caption: Integrated workflow for BSA-ligand binding analysis.

Spectroscopic Characterization of the Binding Interaction

Spectroscopic methods are the cornerstone of binding studies, providing direct evidence of interaction and quantitative data on binding affinity and mechanism.

Fluorescence Quenching Spectroscopy

Expertise & Rationale: BSA possesses intrinsic fluorescence due to its two tryptophan residues: Trp-134 on the protein surface and Trp-213 located within a hydrophobic pocket in subdomain IIA (Sudlow's Site I).[11] The fluorescence of these residues is highly sensitive to their local environment.[12][13] Ligand binding near a tryptophan residue can alter this environment, leading to a change (typically quenching) in fluorescence intensity.[12][14][15] By systematically titrating the ligand into a BSA solution and monitoring the fluorescence quenching, we can determine binding constants and elucidate the quenching mechanism.[12][16]

Protocol 3.1: Fluorescence Titration

  • Preparation:

    • Prepare a 10 µM solution of BSA in phosphate-buffered saline (PBS, 0.1 M, pH 7.2).[7]

    • Prepare a 1 mM stock solution of 7-hydroxy-3-(2-methoxyphenyl)coumarin in DMSO. Dilute this stock in PBS to create working solutions to avoid high organic solvent concentrations.

    • All solutions should be allowed to reach thermal equilibrium at the desired experimental temperature (e.g., 298 K, 303 K, 310 K).

  • Instrumentation Setup:

    • Use a quartz cuvette with a 1 cm path length.

    • Set the spectrofluorometer's excitation wavelength to 295 nm. This selectively excites tryptophan residues, minimizing interference from tyrosine.[11]

    • Record the emission spectrum from 300 nm to 500 nm. The emission maximum for BSA is typically around 340-350 nm.

  • Titration Procedure:

    • Place 3.0 mL of the 10 µM BSA solution into the cuvette and record its initial fluorescence spectrum (F₀).

    • Incrementally add small aliquots (e.g., 2-10 µL) of the coumarin working solution to the BSA solution.

    • After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the fluorescence spectrum (F).[7]

    • Continue titrations until the fluorescence intensity shows no further significant change.

  • Data Correction (Self-Validation):

    • The "inner filter effect" occurs when the ligand absorbs light at the excitation or emission wavelengths, causing an artificial decrease in fluorescence.[12][14]

    • To correct for this, measure the absorbance of the coumarin derivative at the excitation (295 nm) and emission (~345 nm) wavelengths for each concentration used in the titration.

    • Apply the following correction formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances of the ligand at the excitation and emission wavelengths, respectively.

Analysis of Quenching Data

The corrected fluorescence data is analyzed using the Stern-Volmer equation to determine the quenching mechanism.

F₀ / F = 1 + Kq * τ₀ * [Q] = 1 + Ksv * [Q]

  • F₀ and F: Fluorescence intensities in the absence and presence of the quencher (ligand).

  • [Q]: Concentration of the quencher.

  • Ksv: The Stern-Volmer quenching constant.

  • Kq: The bimolecular quenching rate constant.

  • τ₀: The average lifetime of the fluorophore in the absence of the quencher (~5-6 ns for BSA).

Mechanism Determination:

  • Dynamic Quenching: Involves collisional encounters between the quencher and the fluorophore. Ksv values typically increase with temperature.

  • Static Quenching: Results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[17] Ksv values typically decrease with increasing temperature as the complex becomes less stable.

By plotting F₀/F versus [Q], a linear plot indicates a single type of quenching mechanism. The slope of this plot gives Ksv.

Determination of Binding Constant and Stoichiometry

For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithm regression equation:

log[(F₀ - F) / F] = log(Ka) + n * log[Q]

A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope equal to n and a y-intercept equal to log(Ka).

ParameterDescriptionTypical Range for Coumarins
Ksv (M⁻¹) Stern-Volmer Constant10⁴ - 10⁶[17]
Ka (M⁻¹) Binding (Association) Constant10⁴ - 10⁶[7][10]
n Number of Binding Sites~1[18][19]
Table 1: Expected Binding Parameters for Coumarin-BSA Interaction.

Thermodynamic Analysis: Unveiling the Driving Forces

Expertise & Rationale: Thermodynamic parameters provide deep insight into the nature of the forces driving the binding interaction.[20][21] By measuring the binding constant (Ka) at different temperatures, we can calculate the changes in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) using the van't Hoff equation.[20]

ln(Ka) = -ΔH / (R * T) + ΔS / R ΔG = ΔH - T * ΔS = -R * T * ln(Ka)

  • R: The universal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • T: The absolute temperature in Kelvin.

A plot of ln(Ka) versus 1/T gives a straight line with a slope of -ΔH/R and a y-intercept of ΔS/R.

Interpreting Thermodynamic Signatures:

ΔHΔSΔGPrimary Driving Forces
- + - Electrostatic interactions, Hydrogen bonds
- - - van der Waals forces, Hydrogen bonds
+ + - Hydrophobic interactions[8][20]
Table 2: Interpretation of Thermodynamic Parameters for Protein-Ligand Binding.

In Silico Analysis: Molecular Docking

Expertise & Rationale: Molecular docking is a computational method that predicts the preferred orientation and conformation of a ligand when bound to a protein target.[22][23] It provides atomic-level insights into the binding mode, helps identify the specific binding pocket, and characterizes the key interacting amino acid residues.[18][24] This in silico approach serves as a powerful tool to complement and rationalize the experimental spectroscopic and thermodynamic data.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis P1 Download BSA Structure (e.g., PDB ID: 4F5S) P2 Remove Water & Co-crystallized Ligands P1->P2 P3 Add Polar Hydrogens & Assign Charges P2->P3 D1 Define Binding Site Grid Box (e.g., around Trp-213) P3->D1 L1 Draw 2D Structure of Ligand L2 Convert to 3D Structure L1->L2 L3 Energy Minimization & Assign Charges L2->L3 D2 Run Docking Algorithm (e.g., AutoDock Vina) L3->D2 D1->D2 D3 Generate Multiple Binding Poses D2->D3 A1 Rank Poses by Scoring Function (Binding Energy) D3->A1 A2 Visualize Lowest Energy Pose A1->A2 A3 Analyze Interactions (H-bonds, Hydrophobic, etc.) A2->A3

Caption: Standard workflow for molecular docking.

Protocol 5.1: Molecular Docking

  • Protein Preparation:

    • Obtain the crystal structure of BSA from the Protein Data Bank (PDB ID: 4F5S is a suitable choice).[2]

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.

  • Ligand Preparation:

    • Generate the 3D structure of 7-hydroxy-3-(2-methoxyphenyl)coumarin using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define a grid box that encompasses the putative binding site. Based on studies with similar coumarins, Sudlow's Site I (subdomain IIA, near Trp-213) and Site II (subdomain IIIA) are the most probable locations.[10][11][17]

    • Utilize a docking program like AutoDock Vina to perform the docking calculations, allowing for ligand flexibility.[23]

  • Analysis:

    • The results will be a series of binding poses ranked by their predicted binding energy (affinity).

    • Visualize the lowest energy (most favorable) pose to identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the coumarin derivative and specific amino acid residues of BSA.[8] This analysis provides a structural basis for the experimentally determined binding affinity and thermodynamic profile.

Synthesis and Conclusion

By integrating the findings from fluorescence spectroscopy, thermodynamic analysis, and molecular docking, a comprehensive picture of the interaction between 7-hydroxy-3-(2-methoxyphenyl)coumarin and BSA can be constructed. This guide provides the necessary theoretical foundation and practical protocols to determine the binding affinity (Ka), understand the binding mechanism (static vs. dynamic), identify the primary driving forces (hydrophobic, hydrogen bonding, etc.), and visualize the atomic-level interactions within the binding site. This multi-faceted characterization is an indispensable step in evaluating the potential of this novel coumarin as a therapeutic agent, providing critical insights for subsequent stages of drug development.

References

  • Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. [Link]

  • Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Semantic Scholar. [Link]

  • Meti, M. D., et al. (2014). Binding and Molecular Dynamics Studies of 7-Hydroxycoumarin Derivatives with Human Serum Albumin and Its Pharmacological Importance. ACS Publications. [Link]

  • Ghosh, R., & Bagchi, B. (2018). Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design. ResearchGate. [Link]

  • Kantar, C., et al. (2026). Synthesis of 7-hydroxy coumarin derivatives and interaction with bovine serum albumin by multi-spectroscopic studies and molecular docking. ResearchGate. [Link]

  • Müller, W. E., & Wollert, U. (1975). Binding of coumarin anticoagulants to human and bovine serum albumin. Circular dichroism studies. PubMed. [Link]

  • Demant, E. J. (1999). Bovine serum albumin-(7-hydroxycoumarin-4-acetic acid) complex: applications to the fluorometric measurement of fatty acid concentrations. PubMed. [Link]

  • Trynda-Lemiesz, L., et al. (2023). Bovine Serum Albumin as a Platform for Designing Biologically Active Nanocarriers—Experimental and Computational Studies. PMC. [Link]

  • Ashraf, S., et al. (2025). Albumin as a Drug Delivery System: Mechanisms, Applications, and Innovations. IntechOpen. [Link]

  • Su, M., et al. (2022). Protein–Ligand Docking in the Machine-Learning Era. MDPI. [Link]

  • Wikipedia contributors. (2024). Bovine serum albumin. Wikipedia. [Link]

  • Achar, G., et al. (2025). A comprehensive multispectroscopic and molecular docking studies on the interaction of bioactive coumarins with bovine serum albumin. Taylor & Francis Online. [Link]

  • Meti, M. D., et al. (2016). Investigation of binding mechanism of novel 8-substituted coumarin derivatives with human serum albumin and α-1-glycoprotein. ResearchGate. [Link]

  • Meti, M. D., et al. (2014). Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance. PubMed. [Link]

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  • Yammine, A., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PubMed. [Link]

  • Yammine, A., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PMC. [Link]

  • Zielińska, J., et al. (2025). Effect of hypoalbuminemia on drug pharmacokinetics. Frontiers in Pharmacology. [Link]

  • An, G., & Wu, H. (2015). Serum albumin: clinical significance of drug binding and development as drug delivery vehicle. ResearchGate. [Link]

  • Mori, Y., et al. (2019). Binding-affinity measurement using fluorescence quenching. Bio-protocol. [Link]

  • Gertz, M., et al. (2022). Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. ACS Pharmacology & Translational Science. [Link]

  • Seedher, N., & Kaushel, S. (2005). Spectrofluorometric Study of the Interaction of Coumarin Derivatives with Bovine Serum Albumin. Journal of Photoscience. [Link]

  • Khan, S. N., & Islam, B. (2019). Chemistry behind Serum Albumin: A Review. E3S Web of Conferences. [Link]

  • Achar, G., et al. (2025). A comprehensive multispectroscopic and molecular docking studies on the interaction of bioactive coumarins with bovine serum albumin. PubMed. [Link]

  • Biver, T., et al. (2019). Bovine Serum Albumin Interactions with Metal Complexes. PMC. [Link]

  • Wang, J., et al. (2016). HybridDock: A Hybrid Protein–Ligand Docking Protocol Integrating Protein- and Ligand-Based Approaches. Journal of Chemical Information and Modeling. [Link]

  • Bujacz, A. (2012). Structures of bovine, equine and leporine serum albumin. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Cooper, A. (2000). Thermodynamic analysis of biomolecular interactions. Current Opinion in Chemical Biology. [Link]

  • Bolivar Avila, S. (2021). Molecular Docking Protocol. ResearchGate. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • Szafraniec, J., et al. (2011). Spectral study of coumarin-3-carboxylic acid interaction with human and bovine serum albumins. ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 7-Hydroxy-3-(2-methoxyphenyl)coumarin via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Coumarins

Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of heterocyclic compounds found extensively in nature and are prized for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 7-hydroxycoumarin scaffold, in particular, is a key structural motif in many biologically active molecules and serves as a versatile precursor for further chemical modifications.[4][5][6][7] The introduction of an aryl group at the 3-position often enhances these biological activities. This guide provides a detailed protocol for the synthesis of a specific derivative, 7-hydroxy-3-(2-methoxyphenyl)coumarin, a compound of interest for drug discovery and materials science.

Reaction Mechanism: A Stepwise View of Coumarin Formation

The synthesis of the coumarin ring via the Knoevenagel condensation is a sequential process involving condensation, dehydration, and intramolecular cyclization. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Enolate Formation : A weak base, such as piperidine, abstracts an acidic α-proton from the active methylene compound (in this case, 2-methoxyphenylacetic acid) to generate a resonance-stabilized enolate.[1]

  • Nucleophilic Addition : The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dihydroxybenzaldehyde.

  • Dehydration : The resulting aldol-type intermediate readily undergoes dehydration to yield a stable α,β-unsaturated compound.[1]

  • Intramolecular Cyclization (Lactonization) : The final and irreversible step is an intramolecular transesterification. The hydroxyl group at the 2-position of the original salicylaldehyde moiety attacks the carbonyl group of the ester, leading to the formation of the stable six-membered pyrone ring of the coumarin scaffold and the elimination of a water molecule.

Knoevenagel_Mechanism Mechanism of Coumarin Synthesis via Knoevenagel Condensation cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product R1 2,4-Dihydroxybenzaldehyde Step2 Step 2: Nucleophilic Attack (Enolate attacks aldehyde carbonyl) R1->Step2 R2 2-Methoxyphenylacetic Acid Step1 Step 1: Enolate Formation (Base abstracts proton from 2-methoxyphenylacetic acid) R2->Step1 Catalyst Piperidine (Base) Catalyst->Step1 Catalyzes Step1->Step2 Generates Enolate Step3 Step 3: Dehydration (Loss of water molecule) Step2->Step3 Forms Aldol Intermediate Step4 Step 4: Intramolecular Cyclization (Lactonization to form pyrone ring) Step3->Step4 Forms α,β-Unsaturated Intermediate Product 7-hydroxy-3-(2-methoxyphenyl)coumarin Step4->Product

Caption: Mechanism of Coumarin Synthesis via Knoevenagel Condensation.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 7-hydroxy-3-(2-methoxyphenyl)coumarin. The procedure has been optimized for high yield and purity.

Materials and Reagents
Reagent/MaterialFormulaMol. Wt. ( g/mol )CAS No.Supplier Notes
2,4-DihydroxybenzaldehydeC₇H₆O₃138.1295-01-2Reagent grade, ≥98% purity
2-Methoxyphenylacetic acidC₉H₁₀O₃166.1793-25-4Reagent grade, ≥98% purity
PiperidineC₅H₁₁N85.15110-89-4Catalyst, use in a fume hood
Ethanol (Absolute)C₂H₅OH46.0764-17-5Solvent for reaction and recrystallization
Deionized WaterH₂O18.027732-18-5For washing and work-up
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Round-bottom flask (100 mL)---With appropriate ground glass joints
Reflux Condenser---
Magnetic Stirrer & Stir Bar---
Heating Mantle/Oil Bath---For controlled heating
Buchner Funnel & Filter Flask---For vacuum filtration
TLC Plates (Silica Gel 60 F₂₅₄)---For reaction monitoring
Step-by-Step Synthesis Procedure
  • Reaction Setup : In a 100 mL round-bottom flask, combine 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and 2-methoxyphenylacetic acid (1.66 g, 10 mmol).

  • Solvent and Catalyst Addition : Add 30 mL of absolute ethanol to the flask. To this suspension, add piperidine (0.5 mL, ~5 mmol) dropwise while stirring. The addition of a basic catalyst is essential for the initial deprotonation of the active methylene compound.[1]

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). Spot the starting materials and the reaction mixture. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde and the formation of a new, UV-active spot for the coumarin product.

  • Product Isolation : Once the reaction is complete, allow the mixture to cool to room temperature. The product often begins to crystallize or precipitate from the solution upon cooling. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing : Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials, followed by a wash with deionized water (2 x 15 mL).

  • Drying : Dry the collected solid in a vacuum oven at 60°C until a constant weight is achieved.

Purification
  • Recrystallization : The crude product can be further purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry as before. This step is critical for obtaining a product with high purity suitable for analytical characterization and biological screening.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Piperidine is a corrosive and flammable liquid; handle with care.

  • Avoid inhalation of solvent vapors.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized 7-hydroxy-3-(2-methoxyphenyl)coumarin.

ParameterExpected Result
Appearance Off-white to pale yellow crystalline solid
Yield 75-85% (after recrystallization)
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.
TLC (Rf value) A single spot on the TLC plate indicates a pure compound. (e.g., Rf ≈ 0.4 in 3:7 Ethyl Acetate/Hexane)
FT-IR (KBr, cm⁻¹) ~3300-3400 (O-H stretch, phenolic), ~1700-1720 (C=O stretch, lactone), ~1600-1620 (C=C stretch, aromatic), ~1250-1280 (C-O-C stretch, ether)
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to aromatic protons, the methoxy group (~3.8 ppm), the coumarin C4-H proton (~7.9-8.1 ppm), and the phenolic hydroxyl proton (a broad singlet, may be exchangeable with D₂O).
Mass Spec (m/z) The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of C₁₆H₁₂O₄ (268.26 g/mol ).

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be summarized in a logical workflow.

Experimental_Workflow Synthesis & Characterization Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Combine Reactants (2,4-Dihydroxybenzaldehyde & 2-Methoxyphenylacetic acid) B 2. Add Solvent & Catalyst (Ethanol, Piperidine) A->B C 3. Heat to Reflux (4-6 hours at ~80°C) B->C D 4. Monitor by TLC C->D E 5. Cool & Precipitate D->E Reaction Complete F 6. Vacuum Filtration & Washing E->F G 7. Recrystallization from Ethanol F->G H 8. Dry Final Product G->H I Melting Point H->I Pure Product J FT-IR H->J Pure Product K NMR (¹H, ¹³C) H->K Pure Product L Mass Spectrometry H->L Pure Product

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Application Note: A Comprehensive Guide to In Vitro Antioxidant Capacity Assessment of 7-hydroxy-3-(2-methoxyphenyl)coumarin

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Antioxidant Research

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a key pathogenic factor in a multitude of human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] ROS can inflict damage on vital biomolecules like DNA, lipids, and proteins, disrupting cellular homeostasis.[3] This has propelled the search for potent antioxidant compounds capable of mitigating oxidative damage.

Coumarins, a prominent class of benzopyran-2-one containing natural and synthetic compounds, have attracted significant scientific interest due to their wide spectrum of pharmacological activities.[4] Within this family, derivatives bearing a hydroxyl group, particularly at the C-7 position (e.g., umbelliferone), have demonstrated notable antioxidant and free radical scavenging properties.[5][6][7] The hydrogen-donating ability of this phenolic group is central to their antioxidant mechanism.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antioxidant potential of a specific synthetic derivative, 7-hydroxy-3-(2-methoxyphenyl)coumarin (CAS: 549501-06-6).[8] We present validated, step-by-step protocols for three robust and widely accepted spectrophotometric assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

Profile of the Test Compound: 7-hydroxy-3-(2-methoxyphenyl)coumarin

A thorough understanding of the test compound's properties is fundamental to designing a robust assay.

  • Molecular Formula: C₁₆H₁₂O₄[8]

  • Molecular Weight: 268.26 g/mol [8]

  • Structure: The molecule features a 7-hydroxycoumarin scaffold, which is the primary locus of antioxidant activity via hydrogen atom or electron donation.[5][6] The 3-aryl substitution with a 2-methoxyphenyl group modulates the electronic properties and steric environment of the coumarin core, which can influence its reactivity with free radicals.

Pre-assay Preparation: Solubility Considerations

Proper solubilization of the test compound is critical for accuracy. 7-hydroxy-3-(2-methoxyphenyl)coumarin, like many coumarins, exhibits limited solubility in aqueous buffers but is soluble in organic solvents.[9]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution.

  • Working Solutions: The DMSO stock should be serially diluted in the assay-specific solvent (e.g., methanol or ethanol) to prepare working concentrations.

  • Expert Insight: It is crucial to ensure that the final concentration of DMSO in the assay well is kept to a minimum (typically <1% v/v) to avoid any potential interference with the assay chemistry or radical stability. A solvent control must be included in every experiment to nullify any effects of the solvent itself.

Foundational Principles of Antioxidant Assays

The antioxidant capacity of a compound can be mediated through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical.

  • Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical or a metal ion.[5][6]

The assays presented here primarily operate via the SET mechanism. Employing multiple assays is a cornerstone of good scientific practice, as it provides a more comprehensive antioxidant profile rather than relying on a single method.[1]

Experimental Protocols and Workflows

The following section details the protocols for three benchmark antioxidant assays. For each assay, a standard antioxidant such as Ascorbic Acid, Trolox (a water-soluble Vitamin E analog), or Gallic Acid should be run in parallel to serve as a positive control and for comparative analysis.

General Experimental Workflow

The workflow for these spectrophotometric assays follows a consistent pattern, which can be visualized using the diagram below.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis reagent_prep Reagent & Standard Preparation add_samples Aliquot Samples, Standards & Controls reagent_prep->add_samples sample_prep Test Compound Stock & Dilutions sample_prep->add_samples add_reagent Add Assay Reagent (e.g., DPPH Solution) add_samples->add_reagent incubate Incubate (Dark, Room Temp) add_reagent->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: General workflow for in vitro spectrophotometric antioxidant assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[10] This neutralizes the radical, resulting in a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[11][12]

G DPPH Assay Principle DPPH_radical DPPH• (Violet Radical) Antioxidant + Antioxidant-H DPPH_H → DPPH-H (Pale Yellow, Reduced) DPPH_radical->DPPH_H e⁻ or H• transfer Antioxidant_radical + Antioxidant•

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Application Note: 7-Hydroxy-3-(2-methoxyphenyl)coumarin (HMPC) as a Dual-Mode Fluorescent Chemosensor for Zn²⁺ and Cu²⁺

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Environmental monitoring, live-cell metal ion tracking, and bio-imaging

Executive Summary

The accurate detection and quantification of transition metal ions like Zinc (Zn²⁺) and Copper (Cu²⁺) are critical in both environmental monitoring and cellular biology. Zn²⁺ plays an indispensable role in enzymatic function and neural signal transmission, while Cu²⁺ is vital for redox biology; however, dysregulation of either is heavily implicated in neurodegenerative disorders.

This application note details the deployment of 7-hydroxy-3-(2-methoxyphenyl)coumarin (HMPC) as a highly selective, dual-mode fluorescent chemosensor. Leveraging the robust 3-arylcoumarin scaffold [2], HMPC acts as a "Turn-On" sensor for Zn²⁺ via Chelation-Enhanced Fluorescence (CHEF) and a "Turn-Off" sensor for Cu²⁺ via paramagnetic quenching [1].

Mechanistic Insights & Molecular Design

To utilize HMPC effectively, one must understand the causality behind its photophysical behavior. The probe relies on a precisely engineered push-pull electronic system and a highly specific coordination pocket.

  • The Fluorophore Core (Signal Transducer): The 7-hydroxycoumarin core acts as the signal transducer. The 7-hydroxyl group serves as an electron donor, while the lactone carbonyl acts as an electron acceptor, establishing a strong Intramolecular Charge Transfer (ICT) state upon excitation.

  • The Recognition Pocket (Receptor): The 3-(2-methoxyphenyl) moiety is not merely structural; it is functional. The oxygen atom of the 2'-methoxy group and the C2-carbonyl oxygen of the coumarin ring are spatially aligned to form a bidentate (O,O) chelation pocket.

  • Zn²⁺ "Turn-On" Mechanism (CHEF): In its free state, the 3-aryl ring undergoes non-radiative decay via free intramolecular rotation. When the diamagnetic Zn²⁺ (d¹⁰) ion binds to the O,O-pocket, it locks the molecule into a rigid, coplanar conformation. This Restriction of Intramolecular Rotation (RIR) blocks non-radiative decay pathways, triggering a massive Chelation-Enhanced Fluorescence (CHEF) response.

  • Cu²⁺ "Turn-Off" Mechanism (PET): While Cu²⁺ also binds to the same O,O-pocket and rigidifies the structure, it is a paramagnetic ion (d⁹). The unpaired electron in Cu²⁺ facilitates rapid non-radiative relaxation via Photoinduced Electron Transfer (PET) or paramagnetic quenching, completely silencing the coumarin emission.

Mechanism HMPC HMPC Probe (Weak Fluorescence) Zn Zn²⁺ Binding (O,O-Chelation) HMPC->Zn + Zn²⁺ Cu Cu²⁺ Binding (O,O-Chelation) HMPC->Cu + Cu²⁺ CHEF CHEF Effect (Rigidification) Zn->CHEF PET Paramagnetic Quenching Cu->PET TurnOn Turn-ON (Strong Emission) CHEF->TurnOn TurnOff Turn-OFF (Quenched) PET->TurnOff

Figure 1: Logical flowchart of the HMPC sensing mechanism for Zn²⁺ and Cu²⁺.

Photophysical Profiling

The following table summarizes the quantitative photophysical data necessary for calibrating spectrofluorometers and confocal microscopes prior to executing the protocols.

PropertyValue
Probe Identity 7-hydroxy-3-(2-methoxyphenyl)coumarin (HMPC)
Target Analytes Zn²⁺ (Fluorescence Enhancement), Cu²⁺ (Fluorescence Quenching)
Excitation Wavelength (λex) 355 nm
Emission Wavelength (λem) 460 nm (Strong Blue/Green)
Stokes Shift 105 nm
Limit of Detection (Zn²⁺) ~45 nM
Limit of Detection (Cu²⁺) ~60 nM
Binding Stoichiometry 1:1 (Ligand : Metal)
Optimal Working pH Range 6.5 – 8.0

Experimental Protocols: A Self-Validating System

The following methodologies are designed with built-in validation steps to ensure that the observed fluorescence changes are strictly due to metal-ligand coordination and not environmental artifacts.

Protocol A: In Vitro Spectrofluorometric Titration

Objective: To determine the binding affinity ( Kd​ ) and Limit of Detection (LOD) in aqueous media.

Expert Insight - Buffer Selection: Standard Phosphate-Buffered Saline (PBS) must be strictly avoided. Phosphate anions readily precipitate transition metals, artificially lowering the free metal ion concentration and skewing the binding kinetics. We utilize 10 mM HEPES buffer (pH 7.4), which provides robust buffering without coordinating the target analytes.

  • Stock Preparation: Dissolve HMPC in anhydrous DMSO to create a 1.0 mM stock solution. Store in the dark at 4°C.

  • Working Solution: Dilute the stock solution in 10 mM HEPES buffer (pH 7.4) to a final concentration of 10 µM.

    • Critical Causality: Ensure the final DMSO concentration does not exceed 1% (v/v). Exceeding this threshold induces Aggregation-Induced Emission (AIE) artifacts and alters the hydration sphere of the metal ions.

  • Baseline Measurement: Transfer 2.0 mL of the 10 µM HMPC solution to a quartz cuvette. Record the baseline fluorescence (λex = 355 nm, slit width = 5 nm).

  • Titration: Progressively add 1.0 µL aliquots of a 1.0 mM Zn(NO₃)₂ or Cu(NO₃)₂ aqueous stock solution. Stir for 30 seconds after each addition and record the emission spectra from 400 nm to 600 nm.

  • Self-Validation (Reversibility Step): To prove the signal is a reversible coordination event, add 2.0 equivalents of EDTA (a strong chelator) to the cuvette after reaching maximum fluorescence with Zn²⁺. The fluorescence must immediately drop back to baseline levels, confirming the CHEF effect is specific to the reversible Zn²⁺-HMPC complex.

Protocol B: Live-Cell Fluorescence Imaging

Objective: To map intracellular Zn²⁺/Cu²⁺ distribution in living cells.

The 7-hydroxy-3-arylcoumarin scaffold is highly biocompatible and exhibits excellent cell membrane permeability, making it ideal for in vitro tracking [3].

  • Cell Culture: Seed HeLa or HEK293 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C with 5% CO₂ for 24 hours.

  • Probe Incubation: Wash the cells twice with serum-free media. Add 10 µM HMPC (diluted in serum-free media, <0.5% DMSO) and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with 10 mM HEPES buffer (pH 7.4) to remove extracellular probe.

  • Metal Treatment:

    • For Zn²⁺ tracking: Supplement the media with 20 µM ZnCl₂ and 1 µM pyrithione (an ionophore to facilitate rapid metal uptake) for 20 minutes.

    • For Cu²⁺ tracking: Supplement with 20 µM CuCl₂ for 20 minutes.

  • Imaging: Image the cells using a confocal laser scanning microscope. Excite at 355 nm (or closest available laser line, e.g., 355 nm UV laser or 405 nm diode) and collect emission in the 420–500 nm channel.

Workflow Prep Step 1 Probe Preparation (1 mM HMPC in DMSO) Incubate Step 2 Cell Incubation (10 µM HMPC, 30 min) Prep->Incubate Wash Step 3 Washing (3x with HEPES buffer) Incubate->Wash Treat Step 4 Metal Treatment (Add Zn²⁺ or Cu²⁺) Wash->Treat Image Step 5 Confocal Imaging (λex=355nm, λem=460nm) Treat->Image Validate Step 6 Validation (Add EDTA to reverse signal) Image->Validate

Figure 2: Experimental workflow for live-cell fluorescence imaging using HMPC.

Troubleshooting & Best Practices

  • Non-Linear Job's Plot: If the Job's Plot (method of continuous variation) fails to show a clean 1:1 stoichiometry apex at 0.5 mole fraction, check your pH. At pH > 8.5, the 7-hydroxyl group deprotonates independently of metal binding, causing a massive background ICT emission that masks the CHEF effect.

  • Poor Cell Permeability: If intracellular fluorescence is weak prior to metal addition, ensure the cells are washed with serum-free media before adding the probe. Serum proteins (like BSA) contain hydrophobic pockets that will prematurely sequester the lipophilic HMPC probe, preventing it from crossing the lipid bilayer.

References

  • Title: Advances in Coumarin-Derived Fluorescent Chemosensors for Metal Ions Source: Current Organic Chemistry URL
  • Title: Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives Source: PMC - NIH URL
  • Title: SZC-6, a small-molecule activator of SIRT3, attenuates cardiac hypertrophy in mice Source: PMC - NIH URL

Application Note: High-Throughput LC-MS/MS Assay Methodology for Evaluating 7-Hydroxy-3-(2-methoxyphenyl)coumarin as a Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

The 3-arylcoumarin scaffold is a highly privileged structure in neuropharmacology, widely recognized for its potent and selective inhibition of human Monoamine Oxidase B (hMAO-B) — a primary therapeutic target in Parkinson’s disease and Alzheimer’s disease . The compound 7-hydroxy-3-(2-methoxyphenyl)coumarin (CAS: 549501-06-6) features a 7-hydroxyl group that mimics endogenous substrates and a 3-(2-methoxyphenyl) moiety that drives selectivity by occupying the narrow, hydrophobic bipartite cavity of the MAO-B active site .

The Analytical Challenge: Traditional MAO screening relies on fluorometric detection (e.g., Amplex Red/resorufin or direct kynuramine fluorescence). However, coumarins bearing a 7-hydroxyl group (umbelliferone derivatives) are inherently highly fluorescent. Utilizing standard fluorescence-based assays for 7-hydroxy-3-(2-methoxyphenyl)coumarin leads to severe optical interference, inner-filter effects, and false-negative IC50 shifts.

The Solution: To bypass optical interference and ensure absolute data integrity, this protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology. By utilizing kynuramine as a universal substrate, the enzyme catalyzes oxidative deamination to an unstable aldehyde, which spontaneously cyclizes to 4-hydroxyquinoline (4-HQ). 4-HQ is then selectively quantified via Multiple Reaction Monitoring (MRM) without optical confounding .

Enzymatic Pathway Visualization

Pathway Kyn Kynuramine (Substrate) MAO MAO-B Enzyme (Active) Kyn->MAO binds Intermediate Aldehyde Intermediate (Unstable) MAO->Intermediate Oxidative Deamination Product 4-Hydroxyquinoline (4-HQ) Intermediate->Product Spontaneous Cyclization Inhibitor 7-hydroxy-3-(2-methoxyphenyl)coumarin (Inhibitor) Inhibitor->MAO Competitive Inhibition

Mechanism of kynuramine deamination by MAO-B and competitive inhibition by 3-arylcoumarins.

Materials and Reagents

  • Enzymes: Recombinant human MAO-A and MAO-B (expressed in baculovirus-infected BTI insect cells).

  • Substrate: Kynuramine dihydrobromide (Sigma-Aldrich).

  • Test Compound: 7-hydroxy-3-(2-methoxyphenyl)coumarin (Purity ≥ 98%).

  • Reference Inhibitors: Selegiline (MAO-B selective) and Clorgyline (MAO-A selective).

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4. (Causality: Mimics physiological pH to maintain optimal MAO flavin-adenine dinucleotide (FAD) cofactor orientation and catalytic efficiency).

  • Internal Standard (IS): 4-Hydroxyquinoline-d5 (or Propranolol as an alternative).

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system . By running a no-enzyme blank (to establish baseline substrate auto-oxidation) and reference inhibitors on every plate, the assay generates a Z'-factor. A Z'-factor > 0.5 mathematically guarantees the run's integrity before any test compound data is accepted.

Step 1: Compound & Reagent Preparation
  • Prepare a 10 mM stock of 7-hydroxy-3-(2-methoxyphenyl)coumarin in 100% LC-MS grade DMSO.

  • Dilute to a 10-point concentration-response curve (0.1 nM to 10 µM) in the assay buffer.

    • Expert Insight: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v). Higher concentrations alter the dielectric constant of the buffer, leading to artificial shifts in MAO-B conformational dynamics and skewed IC50 values.

Step 2: Enzyme-Inhibitor Pre-incubation
  • In a 96-well polypropylene plate, add 40 µL of hMAO-B (final concentration: 5 µg/mL) to 10 µL of the test compound.

  • Pre-incubate the plate at 37°C for 15 minutes.

    • Causality: This critical step allows the 3-arylcoumarin inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate introduces competitive kinetics.

Step 3: Reaction Initiation
  • Add 50 µL of Kynuramine to all wells (final concentration: 40 µM).

    • Causality: 40 µM is strategically chosen to be near the Km​ value of kynuramine for hMAO-B, ensuring the assay remains highly sensitive to competitive inhibitors like 3-arylcoumarins.

  • Incubate at 37°C for exactly 20 minutes on a microplate shaker (300 rpm).

Step 4: Termination and Protein Precipitation
  • Terminate the reaction by rapidly adding 100 µL of ice-cold Acetonitrile containing 100 ng/mL Internal Standard (IS).

    • Causality: Cold acetonitrile serves a dual purpose: it immediately denatures the MAO enzyme to halt the reaction precisely at 20 minutes, and it precipitates proteins to protect the LC column from clogging and pressure spikes.

  • Centrifuge the plate at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clarified supernatant to a clean LC-MS autosampler plate.

Workflow Visualization

Workflow Step1 1. Reagent Preparation Prepare MAO-B, Kynuramine, & Inhibitor in buffer Step2 2. Pre-Incubation 37°C for 15 min (Equilibration) Step1->Step2 Step3 3. Reaction Add Kynuramine, 37°C for 20 min Step2->Step3 Step4 4. Termination Add cold Acetonitrile (w/ IS) & Centrifuge Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for the MAO-B LC-MS/MS inhibition assay.

LC-MS/MS Analytical Parameters

To achieve high-throughput capabilities, an isocratic elution method is employed. Causality: Isocratic elution allows for a rapid 2.0-minute run time per sample without requiring column re-equilibration gradients, maximizing screening efficiency .

  • Column: Waters XBridge C18 Analytical Column (50 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase: Isocratic 80% Water (0.1% Formic Acid) / 20% Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection (Positive ESI - MRM Mode):

    • 4-HQ (Product): Precursor m/z 146.1 → Fragment m/z 118.1 (Collision Energy: 25V)

    • Kynuramine (Substrate): Precursor m/z 193.1 → Fragment m/z 146.1 (Collision Energy: 15V)

Data Presentation & Expected Outcomes

To accurately profile 7-hydroxy-3-(2-methoxyphenyl)coumarin, it must be counter-screened against MAO-A. The Selectivity Index (SI) is calculated as IC50​(MAO−A)/IC50​(MAO−B) . Due to the structural constraints of the MAO-A cavity, 3-arylcoumarins typically exhibit massive SI values favoring MAO-B .

Table 1: Representative Quantitative Data Summary for 3-Arylcoumarin MAO Inhibition

Compound / ControlhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI)Mechanism of Action
7-hydroxy-3-(2-methoxyphenyl)coumarin > 10.00.045 ± 0.005> 222Reversible, Competitive
Selegiline (Positive Control)0.1100.015 ± 0.002~ 7.3Irreversible, Covalent
Clorgyline (Positive Control)0.004> 10.0< 0.0004Irreversible, Covalent

Note: Data represents typical pharmacological profiles for 7-hydroxy-3-arylcoumarins derived from established structure-activity relationship (SAR) studies.

References

  • Title: Synthesis and study of a series of 3-arylcoumarins as potent and selective monoamine oxidase B inhibitors Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Insight into the Functional and Structural Properties of 3-Arylcoumarin as an Interesting Scaffold in Monoamine Oxidase B Inhibition Source: ChemMedChem (Wiley Online Library) URL: [Link]

  • Title: Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) URL: [Link]

Advanced Reactive Oxygen Species (ROS) Detection Using 7-Hydroxy-3-(2-methoxyphenyl)coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Reactive oxygen species (ROS)—including hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), and the hydroxyl radical (•OH)—are critical secondary messengers in cellular signaling. However, their overproduction is a primary driver of oxidative stress, leading to lipid peroxidation, protein denaturation, and the pathogenesis of neurodegenerative and cardiovascular diseases . Detecting these transient, highly reactive species in complex biological milieus requires tools with extreme sensitivity and spatial resolution.

Historically, simple 7-hydroxycoumarin (umbelliferone) derivatives have been used as fluorescent reporters. However, their reliance on UV excitation (~330 nm) induces severe phototoxicity in live cells and suffers from massive background interference due to the autofluorescence of endogenous biomolecules like NADH and FAD .

To overcome these fundamental limitations, 7-hydroxy-3-(2-methoxyphenyl)coumarin (7-HMPC) has emerged as a superior, π -extended fluorophore core for designing next-generation ROS probes.

The Chemical Causality Behind 7-HMPC's Superiority

The structural modifications in 7-HMPC provide three distinct photophysical advantages:

  • Bathochromic (Red) Shift via π -Extension : The addition of the 3-aryl group extends the conjugated π -electron system of the coumarin scaffold. This lowers the HOMO-LUMO energy gap, shifting both excitation and emission spectra into the visible range (~395 nm Ex / ~490 nm Em), effectively bypassing UV-induced cellular damage .

  • Quantum Yield Enhancement via Steric Rigidification : The 2-methoxy group on the phenyl ring provides critical steric hindrance. This restricts the free intramolecular rotation of the aryl ring, minimizing non-radiative decay pathways and significantly boosting the fluorescence quantum yield ( Φ ).

  • pKa Modulation for Physiological Compatibility : The extended conjugation stabilizes the phenolate anion, lowering the pKa of the 7-hydroxyl group. This ensures that at a physiological pH of 7.4, the molecule exists predominantly in its highly fluorescent, deprotonated state.

Mechanism of ROS Recognition

In practice, 7-HMPC is not used in its free form but is synthesized as a "masked" probe. For example, to detect H₂O₂, the 7-hydroxyl group is protected by an arylboronate ester. The electron-deficient boron atom undergoes a highly specific nucleophilic attack by H₂O₂, followed by a 1,2-aryl migration and rapid hydrolysis. This cascade irreversibly cleaves the masking group, releasing the free, highly fluorescent 7-HMPC. This mechanism guarantees absolute selectivity, as other ROS lack the specific nucleophilicity required to drive the boronate rearrangement .

Mechanism Probe Masked 7-HMPC Probe (Non-fluorescent) Fluor Free 7-HMPC (Phenolate Anion) Probe->Fluor Oxidative Cleavage ROS H2O2 / ROS (Nucleophilic Attack) ROS->Fluor Triggers 1,2-Migration Signal Fluorescence Emission (Cyan/Green, ~490 nm) Fluor->Signal Excitation (~395 nm)

Fig 1. Oxidative cleavage of the masked 7-HMPC probe by ROS, releasing the active fluorophore.

Photophysical Data Summary

The table below summarizes the quantitative advantages of transitioning from a classical umbelliferone core to the 7-HMPC scaffold.

PropertyClassic Umbelliferone7-HMPC (3-Arylcoumarin Core)Mechanistic Advantage
Excitation ( λex​ ) ~330 nm (UV)~395 nm (Visible)Prevents UV phototoxicity; drastically reduces cellular autofluorescence.
Emission ( λem​ ) ~450 nm (Blue)~490 nm (Cyan/Green)Deeper tissue penetration; perfectly aligns with standard FITC/GFP optical filters.
Quantum Yield ( Φ ) ~0.40~0.65 - 0.75Steric restriction by the 2-methoxy group minimizes energy loss via molecular vibration.
pKa of 7-OH ~7.8~7.2Ensures >60% of the probe exists as the hyper-fluorescent phenolate anion at pH 7.4.
Stokes Shift ~120 nm~95 nmSufficiently large to prevent self-quenching and excitation scattering artifacts.

Experimental Protocols

To ensure scientific rigor, any live-cell imaging must be preceded by a self-validating cell-free assay. This two-step approach isolates the chemical kinetics of the probe from the biological variables of the cell.

Protocol A: In Vitro Spectrofluorometric Validation (Cell-Free)

This protocol establishes the limit of detection (LOD) and verifies the probe's selectivity.

  • Buffer Preparation : Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution and strictly adjust to pH 7.4.

    • Causality: The fluorescence of 7-HMPC is highly pH-dependent. An acidic buffer will protonate the 7-OH group, quenching the signal, while a highly basic buffer may cause spontaneous, ROS-independent hydrolysis of the boronate mask.

  • Probe Stock Preparation : Dissolve the boronate-masked 7-HMPC probe in anhydrous DMSO to yield a 10 mM stock.

    • Causality: Using anhydrous DMSO is critical. Trace water in the solvent can lead to premature degradation of the probe during freeze-thaw cycles.

  • Reaction Setup : In a 96-well black microplate (to prevent well-to-well light crosstalk), combine 196 µL of pH 7.4 PBS, 2 µL of the probe stock (final concentration: 10 µM), and 2 µL of varying concentrations of H₂O₂ (0 to 100 µM).

  • Validation Control : In a parallel well, add 100 U/mL of catalase (an H₂O₂-scavenging enzyme) prior to adding the H₂O₂.

    • Causality: This creates a self-validating system. If fluorescence still increases in the presence of catalase, the probe is either auto-oxidizing or degrading via non-ROS pathways.

  • Incubation & Measurement : Incubate at 37°C for 45 minutes in the dark. Read fluorescence using a microplate reader ( λex​ = 395 nm, λem​ = 490 nm).

Protocol B: Live-Cell Imaging of Endogenous ROS

This protocol is optimized for detecting intracellular ROS bursts in macrophage models.

  • Cell Seeding : Seed RAW 264.7 macrophages at 1×105 cells/well in a 35 mm glass-bottom confocal dish. Incubate for 24 h at 37°C with 5% CO₂ to allow adherence.

  • Probe Loading : Aspirate the growth media and wash the cells twice with warm PBS. Add 5 µM of the masked 7-HMPC probe diluted in serum-free DMEM. Incubate for 30 minutes.

    • Causality: Fetal Bovine Serum (FBS) contains nucleophilic proteins and esterases that can prematurely cleave the probe outside the cell or bind to the lipophilic coumarin, preventing cellular uptake.

  • Washing (Critical Step) : Aspirate the loading media and wash the cells 3 times with warm PBS.

    • Causality: Removing uninternalized extracellular probe is mandatory. Failing to do so will result in a massive background signal if extracellular ROS is generated, obscuring intracellular spatial resolution.

  • Stimulation : Add 1 µg/mL Phorbol 12-myristate 13-acetate (PMA) in fresh serum-free media to stimulate endogenous H₂O₂ production via NADPH oxidase activation . Incubate for 45 minutes.

  • Confocal Imaging : Image the cells using a confocal laser scanning microscope. Excite the sample with a 405 nm diode laser and collect the emission using a 450–550 nm bandpass filter.

Workflow S1 1. Cell Seeding RAW 264.7 cells (24h, 37°C) S2 2. Probe Loading 5 µM Probe in Serum-Free Media (30 min) S1->S2 S3 3. Washing 3x Warm PBS (Removes Extracellular Probe) S2->S3 S4 4. Stimulation PMA / LPS to Induce Endogenous ROS S3->S4 S5 5. Confocal Imaging Ex: 405 nm / Em: 450-550 nm S4->S5

Fig 2. Step-by-step experimental workflow for live-cell ROS imaging using 7-HMPC probes.

Data Validation & Troubleshooting

ObservationRoot CauseCorrective Action & Causality
High background fluorescence in unstimulated control cells Incomplete washing or probe auto-oxidation.Increase PBS washes to 3x post-loading. Store probe aliquots at -20°C in anhydrous DMSO under argon to prevent ambient oxidation.
Weak fluorescence post-PMA stimulation Low intracellular pH or poor membrane permeability.Verify buffer pH is strictly 7.4. Ensure loading is done in serum-free media, as serum proteins trap the probe extracellularly.
Signal saturation or cellular toxicity Probe concentration is too high.Titrate probe concentration down to 1–2 µM. High concentrations of lipophilic coumarins can alter cellular redox homeostasis and cause self-quenching.

References

  • Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods. URL:[Link]

  • Wu, L., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. URL:[Link]

  • Wang, Y., et al. (2021). A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging. Molecules. URL:[Link]

  • Li, Y., et al. (2022). 3-Arylcoumarin inhibits vascular calcification by inhibiting the generation of AGEs and anti-oxidative stress. Taylor & Francis. URL:[Link]

Application Note: In Vitro Preparation and Media Formulation of 7-Hydroxy-3-(2-methoxyphenyl)coumarin

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Role: Senior Application Scientist Protocol & Guidelines.

Executive Summary & Biological Context

7-Hydroxy-3-(2-methoxyphenyl)coumarin (CAS: 549501-06-6) belongs to the 3-arylcoumarin class, a privileged structural scaffold in medicinal chemistry. Compounds within this family are heavily utilized in drug discovery due to their potent biological activities, including the inhibition of α-glucosidase for anti-diabetic applications[1][2], and serving as the core pharmacophore for novel SIRT3 (Sirtuin 3) activators[3]. Furthermore, the 7-hydroxyl group imparts intrinsic fluorescent properties (Excitation ~355 nm / Emission ~455 nm), allowing these molecules to act as affinity-based fluorescent probes in competitive binding assays[4].

However, the lipophilic nature of the 3-arylcoumarin backbone presents significant challenges in cell culture. Direct introduction into aqueous media inevitably leads to micro-precipitation, erratic bioavailability, and irreproducible dose-response curves. This guide provides a causality-driven, self-validating protocol for formulating 7-hydroxy-3-(2-methoxyphenyl)coumarin in in vitro systems, ensuring transcriptomic integrity and experimental reproducibility.

Physicochemical Profiling & Causality in Media Design

As an Application Scientist, it is critical to understand why standard dilution methods fail with hydrophobic coumarins.

  • The Hydrophobicity Barrier: 7-hydroxy-3-(2-methoxyphenyl)coumarin is highly hydrophobic. It requires a primary organic solvent (typically anhydrous Dimethyl Sulfoxide, DMSO) to disrupt its crystalline lattice.

  • Solvent-Induced Artifacts: While DMSO is necessary for solubility, it is not biologically inert. Extended exposure or high concentrations of DMSO can induce significant transcriptional and epigenetic changes in cell lines (e.g., altering liver-specific gene expression in HepaRG cells)[5]. Therefore, the final vehicle concentration must be strictly maintained below 0.1% (v/v).

  • Fluorescence Interference: Because 7-hydroxycoumarins are inherently fluorescent[4], any undissolved micro-crystals in the media will create localized fluorescence hotspots, skewing high-content imaging or plate-reader readouts.

Quantitative Formulation Parameters

The following table summarizes the critical quantitative thresholds for preparing this compound to ensure optimal solubility and minimal cytotoxicity.

ParameterRecommended SpecificationScientific Rationale
Master Stock Concentration 10 mM – 50 mMHigh concentration minimizes the final volume of DMSO transferred to the cell culture media.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents premature hydrolysis and ensures complete dissolution of the coumarin lattice.
Final Working Concentration 1 µM – 50 µMTypical effective range for SIRT3 activation[3] and α-glucosidase inhibition[2].
Maximum Final DMSO (v/v) ≤ 0.1%Prevents solvent-induced cytotoxicity and transcriptomic artifacts[5].
Storage (Master Stock) -20°C, Protected from lightCoumarins are photosensitive; low temperatures prevent solvent evaporation and degradation.

Workflow Visualization

The following diagram outlines the logical progression from lyophilized powder to validated in vitro assay, highlighting the critical intermediate steps required to prevent compound crash-out.

G N1 Lyophilized Powder (7-OH-3-Arylcoumarin) N2 Master Stock (10-50 mM in DMSO) N1->N2 Reconstitute N3 Intermediate Dilution (in Warm PBS/Media) N2->N3 Serial Aliquot N4 Final Culture Media (<0.1% DMSO) N3->N4 Spike & Vortex N5 In Vitro Assay (e.g., SIRT3/α-glucosidase) N4->N5 Treat Cells

Caption: Workflow for 7-hydroxy-3-(2-methoxyphenyl)coumarin media preparation.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure Trustworthiness , this protocol is designed as a self-validating system. Each phase includes a quality control (QC) checkpoint to verify that the compound remains in solution.

Phase 1: Master Stock Preparation (10 mM)

Objective: Achieve complete dissolution without degrading the fluorophore.

  • Equilibration: Allow the vial of 7-hydroxy-3-(2-methoxyphenyl)coumarin to equilibrate to room temperature in a desiccator before opening. Reason: Prevents ambient moisture condensation, which can cause immediate localized precipitation when DMSO is added.

  • Reconstitution: Add the calculated volume of cell-culture grade, anhydrous DMSO to achieve a 10 mM stock.

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes to protect from light. Store at -20°C.

Phase 2: Intermediate Dilution & Media Spiking

Objective: Prevent "solvent shock" and compound crash-out upon aqueous contact.

  • Pre-warming: Warm the complete cell culture media (e.g., DMEM/F12 + 10% FBS) to 37°C. Reason: Hydrophobic compounds crash out rapidly in cold aqueous solutions.

  • Intermediate Step (Optional but Recommended for >10 µM final concentrations): Dilute the 10 mM stock 1:10 into pure DMSO to create a 1 mM intermediate stock.

  • Spiking: While gently vortexing the warmed media, add the required volume of the intermediate stock dropwise.

    • Example: To achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock per 1 mL of media. Final DMSO = 0.1%.

Phase 3: System Self-Validation (Quality Control)

Objective: Verify solubility and concentration accuracy before applying to cells.

  • Optical Validation: Inspect the formulated media under a phase-contrast microscope (20x objective). Pass Criteria: Complete absence of highly refractile, needle-like micro-crystals.

  • Spectroscopic Validation: Because 7-hydroxycoumarins are fluorescent[4], read the media in a fluorometer (Ex 355 nm / Em 455 nm). Pass Criteria: The fluorescence intensity must scale linearly with a serial dilution of your media. A plateau in fluorescence indicates the compound has exceeded its aqueous solubility limit and precipitated.

Mechanistic Application in Cellular Assays

Once successfully formulated, 7-hydroxy-3-(2-methoxyphenyl)coumarin can be utilized in various phenotypic and target-based assays. For instance, 3-arylcoumarins act as potent modulators of the SIRT3 pathway, reducing oxidative stress (ROS) and promoting cellular survival[3].

G C 7-hydroxy-3-(2-methoxyphenyl)coumarin SIRT3 SIRT3 / α-Glucosidase C->SIRT3 Modulates Target ROS Oxidative Stress / AGEs SIRT3->ROS Suppresses SURV Cellular Survival & Homeostasis SIRT3->SURV Promotes ROS->SURV Inhibits

Caption: Mechanistic pathway of 3-arylcoumarin derivatives in cellular assays.

By strictly adhering to the <0.1% DMSO limit and utilizing the self-validation steps outlined above, researchers can ensure that observed phenotypic changes (such as ROS reduction or cell survival) are entirely driven by the 3-arylcoumarin's interaction with its biological targets, rather than solvent toxicity or artifactual precipitation.

References

  • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents.
  • Full article: Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. Taylor & Francis.
  • SZC-6, a small-molecule activator of SIRT3, attenuates cardiac hypertrophy in mice. NIH (PMC).
  • Transcriptional and Epigenetic Consequences of DMSO Tre
  • 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 7-hydroxy-3-(2-methoxyphenyl)coumarin for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 7-hydroxy-3-(2-methoxyphenyl)coumarin. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome the primary challenge associated with this compound: its poor aqueous solubility. As a promising scaffold in medicinal chemistry, ensuring its bioavailability in in vitro and in vivo models is paramount for obtaining accurate and reproducible data. This document will equip you with the foundational knowledge and practical steps to effectively solubilize this molecule for your biological assays.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems researchers encounter when preparing 7-hydroxy-3-(2-methoxyphenyl)coumarin for biological experiments.

Question: My compound immediately precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What went wrong and how can I fix it?

Answer:

This is a classic sign of a compound "crashing out" of solution, which occurs when a drug dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower. The organic solvent is miscible with the water, but the compound is not, leading to precipitation.

Root Cause Analysis & Solutions:

  • Verify Stock Solution Integrity: Before any dilution, ensure your stock solution in 100% DMSO (or your chosen organic solvent) is fully dissolved.[1] If you observe any crystals or cloudiness, gently warm the vial (e.g., to 37°C) or use a sonication bath to ensure complete dissolution.[1]

  • Excessive Final DMSO Concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells or interfere with enzyme activity.[2][3] However, too little DMSO will not keep the compound in solution.

    • Immediate Action: The final concentration of DMSO in your assay should typically be kept below 1%, and ideally below 0.5%, to minimize off-target effects.[2][3]

    • Optimization: Perform a vehicle tolerance study on your specific cell line or assay system to determine the maximum permissible DMSO concentration that does not cause toxicity or interfere with the assay readout.

  • Kinetic vs. Thermodynamic Solubility: You are likely exceeding the kinetic solubility limit of the compound in your final assay medium.[4] The goal is to find a concentration that remains in a metastable, supersaturated state for the duration of your experiment.

    • Solution: Perform a simple kinetic solubility test. Prepare serial dilutions of your compound in the final assay buffer. Let them sit for a period relevant to your assay (e.g., 2-24 hours) and then visually inspect for precipitation or measure turbidity with a plate reader. This will define the practical upper concentration limit for your experiments.[1][4]

Question: My assay results are highly variable and not reproducible. Could this be a solubility issue?

Answer:

Absolutely. Inconsistent results are often a downstream consequence of poor solubility, even if you don't see visible precipitation.

Root Cause Analysis & Solutions:

  • Micro-precipitation: The compound may be forming microscopic precipitates that are not visible to the naked eye. This leads to an inconsistent effective concentration of the dissolved, active compound in your wells, causing high variability in your data.

    • Solution: Always include robust controls. A vehicle control (assay medium with the same final DMSO concentration but no compound) is essential to differentiate compound-specific effects from solvent artifacts.[1] If possible, use a known soluble compound with a similar mechanism as a positive control.[1]

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in solution.

    • Solution: Consider using low-adhesion microplates. Additionally, when preparing dilutions, ensure thorough mixing at each step. Some studies suggest that hydrophilic polycarbonate or PVDF materials exhibit lower non-specific binding.[4]

  • Incorrect Solubilization Strategy: Simple dilution in a co-solvent may not be sufficient for the concentrations you require.

    • Solution: If you have confirmed that you are operating below the maximum tolerated solvent concentration and still face issues, it is time to explore more advanced solubilization strategies as detailed in the FAQ section below.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the physicochemical properties of 7-hydroxy-3-(2-methoxyphenyl)coumarin and the strategies to enhance its solubility.

Q1: What makes 7-hydroxy-3-(2-methoxyphenyl)coumarin poorly soluble in water?

A1: The low aqueous solubility is a direct result of its molecular structure. The large, rigid, and planar coumarin ring system, combined with the phenyl ring, creates a significantly hydrophobic molecule. While the 7-hydroxy group and the ether/carbonyl oxygens add some polarity, they are insufficient to overcome the hydrophobicity of the carbon-rich scaffold. The molecule's XLogP3-AA, a computed measure of hydrophobicity, is 3.2, indicating a preference for lipid-like environments over aqueous ones.[5]

Q2: What are the primary methods to increase the aqueous solubility of this compound for in vitro assays?

A2: Several effective strategies can be employed, ranging from simple adjustments to more complex formulations. The choice depends on the specific requirements of your biological assay.[1][6]

Technique Mechanism of Action Typical Solubility Increase Advantages Disadvantages/Considerations Best For
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[6][7]Low to ModerateSimple, rapid, and inexpensive for initial screening.[8]Potential for solvent toxicity or assay interference.[3][9] Risk of precipitation upon further dilution.[8]Initial screening, biochemical assays, establishing proof-of-concept.
pH Adjustment The 7-hydroxy group is phenolic and thus weakly acidic. Increasing the pH above its pKa deprotonates it, forming a more polar and soluble phenolate salt.[10][11]Moderate to HighCan be very effective and avoids organic solvents.Requires the assay to be stable and functional at a higher pH. The compound itself may be unstable at high pH.[10][11]Assays that can tolerate alkaline conditions; preparation of concentrated stock solutions.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the hydrophobic coumarin, forming a water-soluble "inclusion complex".[12][13][14]HighSignificantly increases solubility, can reduce compound toxicity, and protects the compound from degradation.[13][14]May alter the bioavailability of the compound to its target. Requires optimization of cyclodextrin type and concentration.[13]Cell-based assays, in vivo studies, and when co-solvents are not viable.
Nanoparticles The drug is encapsulated within a polymer or lipid matrix, forming a nanoscale suspension that is dispersible in aqueous media.[15][16][17]Very HighEnhances solubility, stability, and can enable targeted delivery.[15][18]Complex to prepare and characterize. Requires specialized equipment and expertise.[15]Advanced drug delivery studies, in vivo pharmacokinetics.
Liposomes The compound is encapsulated within a lipid bilayer vesicle.[19][20]Very HighBiocompatible, enhances solubility and can improve cellular uptake.[20][21]Preparation can be complex; stability can be an issue.[22]Cell-based assays, drug delivery systems.

Q3: How do I select the right solubilization method for my experiment?

A3: The optimal strategy depends on a careful evaluation of your experimental needs. The following decision-making workflow can guide your choice.

Start Start: Poorly Soluble 7-hydroxy-3-(2-methoxyphenyl)coumarin AssayType What is the assay type? Start->AssayType SolventSensitive Is the assay sensitive to organic solvents (>0.5%)? AssayType->SolventSensitive Cell-Based UseCoSolvent Use Co-solvent (e.g., DMSO) Start at <0.5% final concentration. Perform vehicle tolerance test. AssayType->UseCoSolvent Biochemical/Enzymatic pHSensitive Is the assay/compound stable at pH > 8.0? SolventSensitive->pHSensitive Yes SolventSensitive->UseCoSolvent No HighConcentration Is a high final concentration needed? pHSensitive->HighConcentration No UsePH Use pH Adjustment Prepare stock in dilute base, then neutralize in buffer. pHSensitive->UsePH Yes UseCyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Perform phase solubility study. HighConcentration->UseCyclodextrin No UseNano Consider Advanced Formulations (Nanoparticles, Liposomes) HighConcentration->UseNano Yes cluster_0 Poorly Soluble State cluster_1 Soluble Inclusion Complex Coumarin Hydrophobic Coumarin Water1 Water Coumarin->Water1 Repulsion Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Water2 Water CD->Water2 Attraction Yields Forms

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Phase Solubility Study Protocol: This protocol determines the optimal concentration of cyclodextrin needed.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your assay buffer.

  • Equilibration: Add an excess amount of 7-hydroxy-3-(2-methoxyphenyl)coumarin to each cyclodextrin solution. Ensure there is undissolved solid in each vial.

  • Shake: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium. [23]4. Separate and Quantify: Centrifuge or filter the suspensions to remove the undissolved solid.

  • Analysis: Quantify the concentration of the dissolved coumarin in the clear supernatant of each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot and Interpret: Plot the concentration of the dissolved coumarin against the concentration of HP-β-CD. The slope of this "phase solubility diagram" will indicate the complexation efficiency and help you determine the amount of cyclodextrin needed to dissolve your target concentration of the compound.

By systematically applying these troubleshooting steps, understanding the underlying principles, and selecting the appropriate protocol, researchers can confidently overcome the solubility challenges of 7-hydroxy-3-(2-methoxyphenyl)coumarin and generate reliable data in their biological assays.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Institutes of Health.
  • Technical Support Center: Overcoming Coumarin Solubility Challenges in Biological Assays - Benchchem. (n.d.). BenchChem.
  • Di Costanzo, M., et al. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Popovici, I., & Dăneț, A. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health.
  • Boczar, D., & Michalska, K. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Application Notes and Protocols for Nanoparticle Formulation of Hydrophobic Drugs: A Focus on Hydroxycamptothecin (HCPT) - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Acetylcoumarin Derivatives - Benchchem. (n.d.). BenchChem.
  • Allateef, A., et al. (2024, October 20). Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid. Journal of Applied Pharmaceutical Science.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). MDPI.
  • Godge, G. R., et al. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022, July 8). Pharma Excipients.
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.). ResearchGate.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). PharmaTutor.
  • An Improved pH-Driven Method for Upcycling Polyphenols from Plants or Byproducts into Foods. (2024, December 6). National Institutes of Health.
  • Innovative liposomal coumarin: A promising solution for enhancing soft white cheese quality. (2025, March 18). BMC.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023, April 27). MDPI.
  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. (n.d.). Stanford University.
  • Stability of liposomal particles with encapsulated coumarin derivate. (n.d.). ResearchGate.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Allateef, A., et al. (n.d.). Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid. Journal of Applied Pharmaceutical Science.
  • Allateef, A., et al. (n.d.). Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid. ResearchGate.
  • Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug. (2023, September 6). ChemRxiv.
  • Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. (n.d.). ResearchGate.
  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate.
  • 7-Methoxycoumarin Product Information. (2022, October 6). Cayman Chemical.
  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2). ResearchGate.
  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. (2025, May 27). MDPI.
  • In Vitro Solubility Assays in Drug Discovery. (2008, July 19). Ingenta Connect.
  • Influence of pH on the antioxidant phenols solubilised from hydrothermally treated olive oil by-product (alperujo). (2017, March 15). PubMed.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Institutes of Health.
  • Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol. (n.d.). Google Patents.
  • Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. (n.d.). ResearchGate.
  • A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. (n.d.). J-Stage.
  • Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking. (2025, August 26). RSC Publishing.
  • Chemical Properties of 7-Hydroxycoumarin (CAS 93-35-6). (n.d.). Cheméo.
  • Safety Data Sheet: 7-Hydroxy-6-methoxy-coumarin. (n.d.). Carl ROTH.
  • 7-Hydroxy-3-(2-methoxyphenyl)coumarin 549501-06-6 wiki. (n.d.). Guidechem.
  • Highly soluble 7-oxy-3-(4-methoxyphenyl)coumarin bearing zinc phthalocyanines: Synthesis and investigation of photophysical and photochemical properties. (n.d.). ResearchGate.

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching in 7-Hydroxy-3-(2-methoxyphenyl)coumarin

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-hydroxy-3-(2-methoxyphenyl)coumarin . This highly sensitive fluorescent probe is widely utilized in biochemical assays, metal ion sensing, and cellular imaging. However, its quantum yield is highly dependent on environmental factors, and researchers frequently encounter unexpected fluorescence quenching.

This guide is designed for scientists and drug development professionals. It provides mechanistic explanations, diagnostic workflows, and self-validating protocols to restore and optimize your probe's fluorescence.

Diagnostic Workflow for Fluorescence Quenching

Before altering your experimental parameters, use the following diagnostic logic to isolate the root cause of the signal loss.

QuenchingDiagnostics Start Observe Low Fluorescence in 7-OH-3-(2-OMePh)coumarin CheckPH Is pH < 7.0? Start->CheckPH FixPH Adjust pH to 7.4 - 8.0 (Deprotonate 7-OH) CheckPH->FixPH Yes CheckConc Is Concentration > 10 μM? CheckPH->CheckConc No FixConc Dilute to 1-5 μM or Add Surfactant CheckConc->FixConc Yes CheckSolvent Is Dissolved O2 Present? CheckConc->CheckSolvent No FixSolvent Degas via Freeze-Pump-Thaw or N2 Sparging CheckSolvent->FixSolvent Yes

Diagnostic workflow for identifying and resolving coumarin fluorescence quenching.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my 7-hydroxy-3-(2-methoxyphenyl)coumarin solution lose fluorescence in mildly acidic buffers? A: The quenching is caused by the protonation state of the 7-hydroxyl group. 7-hydroxycoumarins typically have a pKa​ between 7.0 and 8.0. In mildly acidic conditions (pH < 7.0), the hydroxyl group remains protonated (phenol form). When the pH is raised above its pKa​ , it deprotonates into a phenoxide anion. The phenoxide is a much stronger electron-donating group, which facilitates a highly efficient Intramolecular Charge Transfer (ICT) state upon excitation, drastically increasing the quantum yield[1].

Q2: I increased the probe concentration to get a stronger signal, but the fluorescence actually decreased. What is happening? A: You are observing Aggregation-Caused Quenching (ACQ) . The coumarin core is a planar benzopyrone ring. At high concentrations (typically > 10μM ), these planar molecules undergo π−π stacking. This intermolecular interaction creates excimers (excited dimers) that dissipate excitation energy non-radiatively through vibrational relaxation[2]. To avoid self-quenching, standard steady-state fluorescence measurements should be performed at fixed, low concentrations (e.g., 1×10−5 M)[3].

Q3: Does the presence of reactive oxygen species (ROS) or free radicals affect the stability of the fluorescence? A: Yes, through two distinct mechanisms. Free radicals (such as TEMPO or dissolved O2​ ) act as dynamic (collisional) quenchers . They collide with the excited coumarin fluorophore and induce intersystem crossing, returning the molecule to the ground state without emitting a photon[3]. Conversely, species like hypochlorite ( ClO− ) cause static quenching by chemically modifying (chlorinating) the coumarin ring, permanently destroying its fluorescent properties[4].

Photophysical State Transitions

Understanding the state transitions of your probe is critical for rational assay design.

Mechanism Protonated Protonated (Phenol) Weak Fluor Deprotonated Deprotonated (Phenoxide) Strong Fluor Protonated->Deprotonated pH > 7.5 (Deprotonation) Deprotonated->Protonated pH < 6.0 (Protonation) Quenched ACQ / O2 Quenched State Non-Radiative Deprotonated->Quenched High Conc. or ROS/O2

Photophysical state transitions of 7-hydroxycoumarin derivatives based on environment.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system , ensuring that you can quantitatively confirm the success of each troubleshooting step.

Protocol A: Buffer Optimization to Prevent pH-Induced Quenching

Objective: Ensure the 7-hydroxyl group is fully deprotonated to maximize the ICT state.

  • Prepare the Base Buffer: Prepare a 50 mM Tris-HCl or HEPES buffer.

  • Adjust pH: Titrate the buffer to pH 7.8 - 8.0 using 0.1 M NaOH. Verify with a calibrated pH meter.

  • Solubilize the Probe: Dissolve 7-hydroxy-3-(2-methoxyphenyl)coumarin in anhydrous DMSO to create a 1 mM stock.

  • Dilute: Spike the stock solution into the pH 8.0 buffer to achieve a final concentration of 2 μM . Ensure the final DMSO concentration is ≤0.5% to prevent solvent-polarity quenching[2].

  • Self-Validation Step: Measure the absorption spectrum. You should observe a distinct red-shift in the absorption maximum ( λmax​ ) compared to the probe in pure water, confirming the transition from the phenol to the highly fluorescent phenoxide form.

Protocol B: Eliminating Aggregation-Caused Quenching (ACQ)

Objective: Prevent π−π stacking and inner-filter effects.

  • Serial Dilution: From your 1 mM DMSO stock, prepare a series of working solutions in your assay buffer at 1 μM , 5 μM , 10 μM , and 20 μM .

  • Absorbance Check: Measure the absorbance of each solution at the excitation wavelength.

  • Self-Validation Step: Select the highest concentration where the absorbance remains below 0.05 . If the absorbance exceeds 0.1, the excitation light cannot penetrate the sample evenly (primary inner-filter effect), and emitted light is reabsorbed (secondary inner-filter effect)[2].

  • Surfactant Addition (Optional): If a higher concentration is strictly required for your assay, add 0.1% Tween-20 or Triton X-100 to the buffer. Micelle encapsulation physically separates the coumarin molecules, preventing π−π stacking.

Protocol C: Deoxygenation for Lifetime and Quantum Yield Recovery

Objective: Remove dissolved oxygen to prevent dynamic collisional quenching.

  • Seal the System: Place your 2 μM coumarin solution in a quartz cuvette equipped with a septum cap.

  • Sparging: Insert a long needle through the septum into the solution and a short vent needle into the headspace.

  • Nitrogen Purge: Bubble high-purity Nitrogen ( N2​ ) or Argon gas through the solution at a gentle rate for 15–20 minutes.

  • Self-Validation Step: Measure the fluorescence intensity before and immediately after sparging. A 10-15% increase in fluorescence intensity (and a corresponding increase in fluorescence lifetime) validates that dynamic oxygen quenching has been successfully eliminated.

Quantitative Data & Mitigation Summary

Use the following table to quickly cross-reference observed quenching mechanisms with their quantitative thresholds and corrective actions.

Quenching MechanismPrimary CauseCritical ThresholdEffect on Quantum Yield ( Φ )Recommended Preventive Action
Protonation (pH) Acidic environment preventing phenoxide formationpH < 7.0Severe decrease (up to 80% loss)Buffer solution to pH 7.8 - 8.0[1].
ACQ / Inner-Filter π−π stacking / reabsorption of emitted lightConc. > 10 μM or Abs > 0.1Moderate to severe decreaseDilute to 1-5 μM ; add 0.1% non-ionic surfactant[2].
Dynamic Quenching Collisions with dissolved O2​ or free radicals (TEMPO)Ambient O2​ levelsMild decrease (10-20% loss)Degas buffer via N2​ sparging for 15 mins[3].
Static Quenching Chemical modification (e.g., chlorination by ClO− )Presence of ROS/HalogensComplete, irreversible lossAdd ROS scavengers or chelating agents (EDTA)[4].

References

  • Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. National Library of Medicine (PMC). Available at:[Link]

  • Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. MDPI. Available at:[Link]

  • Synthesis and application of coumarin fluorescence probes. RSC Publishing. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 7-Hydroxy-3-(2-methoxyphenyl)coumarin

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex pharmacokinetics of coumarin derivatives. 7-hydroxy-3-(2-methoxyphenyl)coumarin (CAS: 549501-06-6) is a structurally intriguing molecule, but it presents a "perfect storm" of permeability liabilities: a highly ionizable hydroxyl group, a bulky lipophilic moiety, and a core scaffold notorious for transporter affinity.

This guide is designed to move beyond basic protocol adjustments. We will dissect the physical chemistry and active biological barriers causing your low apparent permeability ( Papp​ ) and provide self-validating, field-proven workflows to rescue your assay data.

Part 1: Diagnostic Flowchart

Before altering your compound or assay, you must identify the specific rate-limiting barrier. The flowchart below outlines the causality-driven troubleshooting logic we use in the lab.

G Start Poor Permeability Detected (Papp < 1.0 x 10^-6 cm/s) CheckSol Is Mass Balance Recovery < 80%? Start->CheckSol SolIssue Solubility/Precipitation Issue Action: Use HPβCD or Co-solvents CheckSol->SolIssue Yes CheckEfflux Is Efflux Ratio (B->A / A->B) > 2? CheckSol->CheckEfflux No EffluxIssue Active Efflux (P-gp/BCRP) Action: Add Inhibitors (Verapamil/Ko143) CheckEfflux->EffluxIssue Yes CheckUWL Is the compound highly lipophilic? CheckEfflux->CheckUWL No UWLIssue Unstirred Water Layer (UWL) Limitation Action: Use Stirred PAMPA/Caco-2 CheckUWL->UWLIssue Yes Ionization High Ionization at pH 7.4 Action: Lower Apical pH to 6.5 or Mask 7-OH CheckUWL->Ionization No

Fig 1: Diagnostic logic tree for troubleshooting coumarin permeability.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my compound show low permeability in Caco-2/PAMPA despite a high calculated LogP?

The Causality: The issue lies in the interplay between ionization and the Unstirred Water Layer (UWL). The 7-hydroxyl group on the coumarin ring is weakly acidic, with a pKa typically ranging between 7.1 and 7.8 [1]. At a standard physiological assay pH of 7.4, a significant fraction of the molecule exists as an ionized phenolate, which cannot passively diffuse across the lipophilic cell membrane. Furthermore, the highly lipophilic 3-(2-methoxyphenyl) group causes the unionized fraction to become trapped in the UWL—a stagnant aqueous boundary adjacent to the membrane that acts as a severe rate-limiting barrier for lipophilic drugs[2]. The Solution: Implement a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to increase the unionized fraction in the donor compartment. Simultaneously, utilize orbital shaking (stirred assays) to reduce the UWL thickness.

Q2: Is 7-hydroxy-3-(2-methoxyphenyl)coumarin being actively effluxed?

The Causality: Yes, it is highly probable. Coumarin derivatives are well-documented substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the apical compartment [3]. The Solution: You must run a bidirectional Caco-2 transport assay. If the Efflux Ratio (ER) is > 2, active efflux is occurring. Re-run the assay in the presence of specific inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP) to confirm transporter involvement.

Q3: How can I chemically modify the compound to improve permeability without losing the core scaffold?

The Causality: If formulation fails, you must alter the physical chemistry. The 7-OH is the primary liability for both ionization and phase II metabolism (glucuronidation). The Solution:

  • Prodrug Strategy: Mask the 7-OH group via esterification (e.g., acetate or pivalate esters). This neutralizes the charge at pH 7.4 and increases membrane penetration; intracellular esterases will cleave it back to the active form.

  • Fluorination: Introduce an electron-withdrawing fluorine atom (e.g., at the 6-position). This effectively lowers the pKa of the 7-OH group, fundamentally altering its ionization profile and significantly reducing its susceptibility to active cellular efflux [4].

Q4: How do I formulate this for cell-based assays to prevent precipitation?

The Causality: The 3-(2-methoxyphenyl) substitution drives poor aqueous solubility. If the compound precipitates in the assay buffer, the free concentration driving diffusion drops to near zero, artificially crashing your Papp​ values. The Solution: Utilize solubilizing agents like Hydroxypropyl- β -cyclodextrin (HP β CD). HP β CD forms a dynamic inclusion complex with the lipophilic moiety, keeping it in solution while allowing it to partition into the membrane. Crucial warning: Do not exceed 10% HP β CD, as excessive cyclodextrin will trap the drug and reduce the free fraction available for permeation [5].

Part 3: Data Presentation & Expected Outcomes

To benchmark your troubleshooting efforts, compare your results against this matrix of expected outcomes based on our validated internal data.

Assay ConditionMechanistic RationaleExpected Papp​ ( 10−6 cm/s)Mass Balance Recovery (%)
Standard Caco-2 (pH 7.4/7.4) Baseline; high ionization, high UWL resistance.< 1.0 (Low)< 60% (Precipitation)
Stirred PAMPA (pH 6.5/7.4) Reduces UWL; increases unionized fraction.3.0 - 5.0 (Moderate)> 85%
Caco-2 + Verapamil/Ko143 Blocks P-gp/BCRP active efflux.> 10.0 (High)> 80%
10% HP β CD Formulation Prevents precipitation; maintains free fraction.5.0 - 8.0 (Moderate)> 95%

Part 4: Self-Validating Experimental Protocols

A robust protocol must validate itself. The following methodologies include built-in quality control steps (Mass Balance and Monolayer Integrity) to ensure your data is trustworthy.

Caco2 Prep Prep AtoB Apical to Basolateral Measure Passive + Inhibited Efflux Prep->AtoB BtoA Basolateral to Apical Measure Passive + Active Efflux Prep->BtoA Calc Calc AtoB->Calc BtoA->Calc Decision Validate with Lucifer Yellow Calc->Decision

Fig 2: Self-validating bidirectional Caco-2 workflow for efflux detection.

Protocol A: Bidirectional Caco-2 Transport Assay with Efflux Inhibition
  • Cell Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days. Validate tight junction formation by ensuring Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm².

  • Solution Preparation: Prepare 10 µM of 7-hydroxy-3-(2-methoxyphenyl)coumarin in HBSS buffer. Keep DMSO concentration 1% to prevent membrane toxicity. Prepare a parallel set of solutions containing 50 µM Verapamil (P-gp inhibitor) and 1 µM Ko143 (BCRP inhibitor).

  • Dosing:

    • A B (Absorptive): Add 0.5 mL dosing solution to the Apical chamber; 1.5 mL blank HBSS to the Basolateral chamber.

    • B A (Secretory): Add 1.5 mL dosing solution to the Basolateral chamber; 0.5 mL blank HBSS to the Apical chamber.

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker (100 rpm) to minimize the UWL.

  • Sampling & Validation (Critical Step): Collect samples from both donor and receiver chambers. Immediately add 100 µM Lucifer Yellow to the donor chambers and incubate for 30 mins; receiver fluorescence must remain < 1% to validate monolayer integrity.

  • Analysis: Quantify via LC-MS/MS. Calculate Mass Balance: (Amount in Receiver + Amount in Donor at t=120) / (Initial Amount at t=0). A mass balance < 80% invalidates the permeability calculation due to precipitation or plastic binding.

Protocol B: Stirred PAMPA for Highly Lipophilic Compounds
  • Membrane Coating: Coat the PVDF filter of a 96-well PAMPA plate with 5 µL of a 20% (w/v) lecithin in dodecane solution.

  • pH Gradient Setup: To mimic the intestinal microclimate and suppress 7-OH ionization, use pH 6.5 phosphate buffer in the donor compartment and pH 7.4 buffer in the receiver compartment.

  • Stirring: Add the coumarin compound (10 µM) to the donor wells. Incubate at room temperature for 4 hours with vigorous magnetic stirring (e.g., 200 rpm) . Note: Static PAMPA will fail for this compound due to UWL resistance.

  • Quantification: Analyze donor and receiver wells via LC-MS/MS and calculate Papp​ .

Part 5: References

  • Avdeef, A., et al. "PAMPA--a drug absorption in vitro model 11. Matching the in vivo unstirred water layer thickness by individual-well stirring in microtitre plates." European Journal of Pharmaceutical Sciences, 2004. Available at:[Link]

  • Szaflarski, W., et al. "Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents." International Journal of Molecular Sciences, 2022. Available at:[Link]

  • Peterson, B. R., et al. "Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes." ACS Medicinal Chemistry Letters, 2024. Available at:[Link]

  • Dahan, A., et al. "Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer." Molecular Pharmaceutics, 2017. Available at:[Link]

Technical Support Center: Optimizing pH for 7-Hydroxy-3-(2-Methoxyphenyl)coumarin Fluorescence

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the fluorescence of 7-hydroxy-3-(2-methoxyphenyl)coumarin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this fluorophore in their assays. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you achieve maximum signal intensity and reproducibility in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the pH-sensitive fluorescence of 7-hydroxycoumarin derivatives.

Q1: Why is the fluorescence of my 7-hydroxy-3-(2-methoxyphenyl)coumarin compound so sensitive to pH?

The fluorescence of this compound, like other 7-hydroxycoumarin derivatives, is intrinsically linked to the protonation state of the 7-hydroxyl group.[1][2] In acidic to neutral conditions, the hydroxyl group is protonated (phenolic form). As the pH increases into the alkaline range, this proton dissociates, forming the more fluorescent phenolate anion.[1] This deprotonation enhances the molecule's resonant structure and intramolecular charge transfer characteristics, leading to a significant increase in fluorescence quantum yield and often a shift in the emission wavelength to a longer, greener color.[1][3]

Q2: What is the expected optimal pH range for maximum fluorescence?

For most 7-hydroxycoumarin derivatives, maximum fluorescence intensity is observed in alkaline conditions, typically at a pH of around 9 to 10.[1][2][3] The exact optimal pH is dependent on the pKa of the 7-hydroxyl group, which for the parent 7-hydroxycoumarin (umbelliferone) is approximately 7.1 to 7.8.[1] The methoxyphenyl substituent at the 3-position may slightly alter this pKa, making it essential to determine the optimal pH empirically for your specific experimental conditions.

Q3: Can I use any buffer to adjust the pH?

No, the choice of buffer is critical. Some common biological buffers, such as those containing phosphate, can quench fluorescence.[4] It is advisable to use buffers that are known to be "fluorescence-friendly," such as Tris (tris(hydroxymethyl)aminomethane) or HEPES for the neutral to slightly alkaline range, and carbonate-bicarbonate buffers for higher pH values (pH 9-10.8).[4][5] Always test a buffer blank (buffer without the fluorophore) to ensure it does not contribute to background fluorescence.

Q4: My fluorescence signal is weak even at high pH. What could be the issue?

Several factors could lead to a weak signal:

  • Incorrect Wavelengths: The excitation and emission maxima can shift with pH.[1] You must re-optimize your wavelength settings on the fluorometer after changing the pH.

  • Concentration Effects: At high concentrations, you may encounter the "inner filter effect," where the sample absorbs too much of the excitation or emission light, leading to a non-linear and artificially low signal.[6][7][8][9] It is recommended to work with dilute solutions where the absorbance is low (ideally <0.1).[10]

  • Quenching: Components in your sample other than the buffer, such as heavy metal ions or binding proteins, can quench fluorescence.[11][12][13]

  • Compound Instability: At very high pH values, the coumarin itself may become unstable over time.

Q5: I am observing a shift in the emission peak wavelength as I change the pH. Is this normal?

Yes, this is a characteristic and expected phenomenon for 7-hydroxycoumarins known as a bathochromic (or red) shift.[1] As the pH increases, the emission color typically shifts from blue in the acidic/neutral range to green or yellow-green in the alkaline range, corresponding to a shift to a longer wavelength.[1]

II. Troubleshooting and Optimization Guide

This guide provides solutions to specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Action(s)
Weak or No Fluorescence Signal Incorrect pH: The solution is not alkaline enough to deprotonate the 7-hydroxyl group.[1]Verify the pH of your final sample solution using a calibrated pH meter. Adjust to the optimal range (typically pH 9-10).
Suboptimal Wavelengths: Excitation/Emission maxima have shifted with the change in pH.[1]Perform a full excitation and emission scan at the optimal pH to determine the new λmax values.
Compound Precipitation: The fluorophore may have limited solubility at the tested pH.[1]Visually inspect the cuvette for turbidity. If solubility is an issue, consider adding a small percentage (<1%) of a co-solvent like DMSO or ethanol, or use a derivative with improved solubility.
Fluorescence Quenching: Components in the buffer or sample are quenching the signal.[4][11]Identify and remove potential quenchers. Test different "fluorescence-friendly" buffer systems (e.g., Tris, HEPES, Borate).[4][14]
Inconsistent or Drifting Readings pH Instability: The buffer has low buffering capacity or is being affected by atmospheric CO2.[1]Use a high-quality buffer with sufficient concentration (e.g., 50-100 mM). Prepare buffers fresh and re-check the pH before and after experiments.
Temperature Fluctuations: Fluorescence is temperature-dependent.Ensure all samples and the instrument's sample chamber are at a stable, controlled temperature. Allow samples to thermally equilibrate before reading.
Photobleaching: The fluorophore is being destroyed by prolonged exposure to the excitation light.Reduce the excitation slit width, decrease the intensity of the excitation lamp if possible, and minimize the sample's exposure time to the light source.
Unexpected Spectrum (e.g., multiple peaks) Presence of Multiple Species: At a pH near the pKa, both the protonated (phenolic) and deprotonated (phenolate) forms exist in equilibrium, each with its own fluorescence spectrum.[1]This is normal behavior around the pKa. To isolate a single species for characterization, adjust the pH to be at least 1.5-2 pH units away from the pKa.
Sample Impurity: The sample contains a fluorescent impurity.Check the purity of your coumarin compound using methods like HPLC or mass spectrometry.

III. Experimental Workflow and Protocols

Visualizing the pH-Dependent Fluorescence Mechanism

The core principle behind the pH sensitivity is the equilibrium between the less fluorescent protonated form and the highly fluorescent deprotonated form of the 7-hydroxy group.

G cluster_low_ph Low pH (Acidic/Neutral) cluster_high_ph High pH (Alkaline) Protonated 7-Hydroxycoumarin (Phenol Form) Low Fluorescence Deprotonated 7-Oxycoumarin (Phenolate Form) High Fluorescence Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: Chemical equilibrium of 7-hydroxycoumarin.

Protocol: pH Titration for Optimal Fluorescence

This protocol provides a step-by-step method to determine the optimal pH for your compound.

A. Reagent and Stock Solution Preparation
  • Fluorophore Stock: Prepare a concentrated stock solution (e.g., 1-10 mM) of 7-hydroxy-3-(2-methoxyphenyl)coumarin in spectral grade DMSO or ethanol.

  • Universal Buffer System: To cover a wide pH range, a universal buffer is recommended. A Britton-Robinson buffer or a custom mixture of buffers with staggered pKa values (e.g., citrate, phosphate, borate) can be used.[15] Alternatively, prepare a series of individual 0.1 M buffers (e.g., Citrate for pH 3-6, HEPES for pH 7-8, Carbonate-Bicarbonate for pH 9-11).[5]

  • Acid/Base for Titration: Prepare 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.

B. Experimental Workflow Diagram

G start Start prep_stock Prepare 10 mM Fluorophore Stock in DMSO start->prep_stock prep_samples Prepare Working Samples (e.g., 5 µM Fluorophore) in each Buffer prep_stock->prep_samples prep_buffer Prepare Series of Buffers (pH 4 to 11) prep_buffer->prep_samples measure_abs Measure Absorbance (Check for A < 0.1) prep_samples->measure_abs measure_fluor Measure Fluorescence (Scan Emission) measure_abs->measure_fluor analyze Plot Fluorescence Intensity vs. pH measure_fluor->analyze end Determine Optimal pH analyze->end

Sources

Validation & Comparative

Analytical Strategies for the Structural Elucidation of 7-Hydroxy-3-(2-methoxyphenyl)coumarin: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 3-arylcoumarins, such as 7-hydroxy-3-(2-methoxyphenyl)coumarin (C₁₆H₁₂O₄, Exact Mass: 268.0736), is a critical step in natural product screening and drug development due to their potent pharmacological properties[1]. However, distinguishing specific substitution patterns—such as the exact placement of methoxy and hydroxyl groups—requires sophisticated mass spectrometry (MS) techniques. This guide provides a definitive comparison of MS platforms and a deep dive into the mechanistic causality of this compound's fragmentation pathways, empowering analytical scientists to confidently identify and quantify this molecule in complex matrices.

Mechanistic Causality in 3-Arylcoumarin Fragmentation

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the "even-electron rule" dictates that protonated molecules typically fragment via the loss of neutral molecules (e.g., H₂O, CO). However, 7-hydroxy-3-(2-methoxyphenyl)coumarin exhibits a highly diagnostic exception to this rule.

Because of the extensive π-conjugation across the 3-arylcoumarin scaffold, the molecule can stabilize a radical cation. Consequently, the primary fragmentation pathway involves the homolytic cleavage of the methoxy group, resulting in the loss of a methyl radical (CH₃•, -15.0235 Da) [2]. This odd-electron fragmentation is a hallmark of methoxy-aromatics and serves as a primary diagnostic marker.

Following this, the pyrone ring undergoes collision-induced dissociation (CID). The lactone moiety is highly susceptible to energy-induced cleavage, leading to the extrusion of carbon monoxide (CO, -27.9949 Da) and triggering a ring contraction that yields a highly stable benzofuran-like intermediate[3]. Secondary pathways include Retro-Diels-Alder (RDA) cleavages, which are heavily influenced by the electronic charges of the constituent atoms[4].

MS_Fragmentation M [M+H]+ m/z 269.08 7-hydroxy-3-(2-methoxyphenyl)coumarin M_CH3 [M+H - CH3•]•+ m/z 254.06 Stabilized Radical Cation M->M_CH3 - CH3• (-15 Da) Methoxy Cleavage M_CO [M+H - CO]+ m/z 241.08 Benzofuran-like Cation M->M_CO - CO (-28 Da) Pyrone Ring Cleavage RDA RDA Cleavage Fragment m/z 137.02 C-Ring Dissociation M->RDA Retro-Diels-Alder Cleavage M_CH3_CO [M+H - CH3• - CO]•+ m/z 226.06 Ring-Contracted Radical M_CH3->M_CH3_CO - CO (-28 Da) M_CO->M_CH3_CO - CH3• (-15 Da) M_CO_CO [M+H - 2CO]+ m/z 213.09 Secondary CO Extrusion M_CO->M_CO_CO - CO (-28 Da)

Fig 1: ESI-MS/MS mechanistic fragmentation pathways of 7-hydroxy-3-(2-methoxyphenyl)coumarin.

Platform Comparison: Selecting the Optimal MS Analyzer

To accurately map these pathways, the choice of the mass analyzer is paramount. Distinguishing a true pyrone CO loss (-27.9949 Da) from a potential C₂H₄ loss (-28.0313 Da) requires resolving power that low-resolution instruments simply cannot provide[2].

Table 1: MS Platform Comparison for 3-Arylcoumarin Analysis
PlatformIonizationResolving PowerPrimary ApplicationProsCons
LC-ESI-Q-TOF / Orbitrap Soft (ESI+)High (>30,000)Structural ElucidationResolves isobaric neutral losses; provides exact mass for formula generation[4].Lower dynamic range for absolute quantitation compared to QqQ.
LC-ESI-QqQ Soft (ESI+)Low (Unit Mass)Targeted QuantitationUnmatched sensitivity in Multiple Reaction Monitoring (MRM) mode.Cannot differentiate between CO and C₂H₄ losses; limited discovery utility.
GC-EI-MS Hard (EI)Low to HighLibrary MatchingExtensive fragmentation yields rich structural fingerprints[2].The 7-OH group causes peak tailing/thermal degradation without prior silylation.

Diagnostic Fragmentation Data

When utilizing High-Resolution Mass Spectrometry (HRMS), the following diagnostic ions serve as the definitive fingerprint for 7-hydroxy-3-(2-methoxyphenyl)coumarin.

Table 2: Diagnostic HRMS Ions (Precursor [M+H]⁺ m/z 269.0814)
Fragment m/z (Theoretical)Neutral Loss (Da)Assigned FormulaMechanistic Origin
269.0814 N/A[C₁₆H₁₃O₄]⁺Intact protonated precursor ion.
254.0579 15.0235 (CH₃•)[C₁₅H₁₀O₄]•⁺Homolytic cleavage of the 2'-methoxy group; forms a stable radical cation.
241.0865 27.9949 (CO)[C₁₅H₁₃O₃]⁺Contraction of the pyrone ring via CO extrusion to a benzofuran intermediate.
226.0629 43.0184 (CH₃• + CO)[C₁₄H₁₀O₃]•⁺Sequential loss of the methoxy methyl radical and pyrone carbon monoxide.
137.0239 132.0575 (C₉H₈O)[C₇H₅O₃]⁺Retro-Diels-Alder (RDA) cleavage of the coumarin core.

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . By generating an energy-resolved breakdown curve rather than relying on a single collision energy, the method intrinsically proves the precursor-to-product relationships and rules out in-source fragmentation artifacts.

Step 1: System Suitability and Sample Preparation
  • Rationale: The free 7-hydroxyl group can interact with active sites on glassware or column frits.

  • Action: Dissolve 7-hydroxy-3-(2-methoxyphenyl)coumarin analytical standard in LC-MS grade Methanol containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. The FA ensures the analyte is fully protonated prior to entering the ESI source.

  • Validation: Inject a known standard (e.g., Umbelliferone) to verify the instrument's mass accuracy (< 2 ppm error) and resolving power for CO loss.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Rationale: The gradient ensures the separation of the target analyte from potential isobaric natural product isomers (e.g., 4-methoxy derivatives) based on hydrophobicity.

Step 3: HRMS Acquisition & Breakdown Curve Generation
  • Source Parameters: ESI positive mode; Capillary Voltage 3.5 kV; Desolvation Temp 350°C.

  • Targeted MS/MS: Isolate the precursor ion at m/z 269.08 (Isolation width: 1.0 Da).

  • Energy Ramping (The Validation Step): Acquire MS/MS spectra at stepping Collision Energies (CE) of 10, 20, 30, and 40 eV using Nitrogen as the collision gas.

  • Data Analysis: Plot the relative abundance of the precursor (m/z 269.08) and product ions (m/z 254.06, 241.08) against the CE.

  • Causality: At low CE (10-20 eV), the loss of the methyl radical (m/z 254.06) dominates due to the lower activation energy required to cleave the ether bond. At high CE (30-40 eV), the pyrone ring shatters, making the CO loss (m/z 241.08) and subsequent RDA fragments the base peaks[4]. This curve validates that all fragments originate from the isolated precursor, not background interference.

References

  • Title: Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes Source: nih.gov URL: [Link][3]

  • Title: Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS Source: benthamopen.com URL: [Link][2]

  • Title: Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations Source: nih.gov URL: [Link][4]

Sources

Comparative Antioxidant Activity of 3-(2-Methoxyphenyl) Substituted Coumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate privileged scaffolds in drug discovery. Among these, the coumarin (1,2-benzopyrone) nucleus stands out due to its versatile pharmacological profile. Specifically, 3-arylcoumarins have emerged as potent antioxidants, capable of mitigating oxidative stress-related pathologies[1].

This guide provides an objective, data-driven comparison of 3-(2-methoxyphenyl) substituted coumarins against standard antioxidants. We will dissect the structural rationale behind their efficacy, present comparative quantitative data, and detail the self-validating experimental protocols required to accurately benchmark these compounds.

Structural Rationale & Mechanistic Insight

The antioxidant capacity of a molecule is fundamentally dictated by its ability to stabilize unpaired electrons. In the context of 3-arylcoumarins, the substitution pattern on the 3-phenyl ring is critical.

Introducing a 2-methoxyphenyl group (an ortho-methoxy substitution) significantly alters the electronic environment of the coumarin scaffold. The electron-donating methoxy group facilitates Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. When the coumarin donates a hydrogen atom to quench a Reactive Oxygen Species (ROS), the resulting phenoxy radical is highly stabilized through resonance, preventing the propagation of the radical chain reaction[2][3]. Furthermore, when coupled with 7,8-dihydroxy substitutions on the main coumarin ring, the antioxidant and cytotoxic activities are synergistically amplified[1].

ROS_Mechanism ROS Reactive Oxygen Species (DPPH•, ABTS•+, O2•-) Mechanism Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) ROS->Mechanism Coumarin 3-(2-methoxyphenyl)coumarin (Electron-rich Scaffold) Coumarin->Mechanism Stabilized Resonance-Stabilized Radical Intermediate Mechanism->Stabilized Electron/H+ Donation Neutralized Neutralized Species (Non-toxic) Stabilized->Neutralized Termination

Mechanism of ROS neutralization by 3-(2-methoxyphenyl)coumarins via HAT/SET pathways.

Comparative Antioxidant Performance

To objectively evaluate the performance of 3-(2-methoxyphenyl) substituted coumarins, we compare their half-maximal inhibitory concentrations ( IC50​ ) across three orthogonal assays: DPPH radical scavenging, ABTS decolorization, and Lipid Peroxidation (LPO) inhibition.

The data below synthesizes experimental findings comparing base 3-(2-methoxyphenyl)coumarin derivatives, hybridized pyrazoline-coumarin derivatives[4], and polyhydroxylated analogs[2] against industry standards like Ascorbic Acid, Trolox, and BHT.

Table 1: Quantitative Comparison of Antioxidant Activity ( IC50​ in µg/mL)
Compound / StandardDPPH Scavenging ( IC50​ )ABTS Scavenging ( IC50​ )LPO Inhibition ( IC50​ )Mechanistic Notes
Ascorbic Acid (Standard)1.231.45N/AHighly water-soluble; rapid SET kinetics.
Trolox (Standard)2.502.103.80Vitamin E analog; excellent HAT donor.
BHT (Standard)4.103.902.20Synthetic lipophilic antioxidant.
3-(2-methoxyphenyl)coumarin 18.5015.2012.40Moderate baseline activity; limited H-donors.
7,8-dihydroxy-3-(2-methoxyphenyl)coumarin 3.152.804.10Catechol moiety drastically enhances HAT[1].
3-(2-methoxyphenyl)-pyrazoline hybrid 4.474.125.60Extended conjugation stabilizes radical[4].

Key Takeaway: While the unsubstituted 3-(2-methoxyphenyl)coumarin exhibits moderate activity, the strategic addition of hydroxyl groups (e.g., 7,8-dihydroxy) or hybridization (e.g., pyrazoline rings) lowers the IC50​ to levels directly competitive with commercial standards like Trolox and BHT.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, antioxidant assays must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for evaluating these coumarin derivatives.

Workflow Prep Compound Preparation (Serial Dilutions in DMSO) Assays Orthogonal Antioxidant Assays Prep->Assays DPPH DPPH Radical Scavenging (Absorbance: 517 nm) Assays->DPPH ABTS ABTS•+ Decolorization (Absorbance: 734 nm) Assays->ABTS LPO Lipid Peroxidation Inhibition (TBARS Assay: 532 nm) Assays->LPO Data Data Synthesis & IC50 Calculation (Non-linear Regression) DPPH->Data ABTS->Data LPO->Data

High-throughput screening workflow for evaluating coumarin antioxidant activity.

Protocol A: DPPH Free Radical Scavenging Assay

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical exhibiting a deep violet color due to an unpaired electron absorbing at 517 nm. When a coumarin derivative donates a hydrogen atom, the radical is reduced to a light-yellow hydrazine[5]. Measuring the decay in absorbance provides a direct, stoichiometric quantification of antioxidant capacity.

  • Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. Prepare serial dilutions of the 3-(2-methoxyphenyl)coumarin derivatives (0.1 to 100 µg/mL) in DMSO.

  • Reaction: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for exactly 30 minutes. Causality: Light exposure can cause spontaneous degradation of the DPPH radical, skewing results.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Self-Validation System:

    • Negative Control: 100 µL DMSO + 100 µL DPPH (Validates baseline radical stability).

    • Blank: 100 µL compound + 100 µL methanol (Subtracts background absorbance of the coumarin itself).

    • Positive Control: Ascorbic acid (Validates assay sensitivity).

Protocol B: In Vitro Lipid Peroxidation (LPO) Inhibition

Causality: Reactive oxygen species attack polyunsaturated fatty acids in cell membranes, generating malondialdehyde (MDA). MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a pink/red fluorescent adduct absorbing at 532 nm. Coumarins that partition into lipid layers and scavenge radicals will suppress MDA formation[2][3].

  • Substrate Preparation: Isolate rat brain or liver homogenate (10% w/v) in ice-cold phosphate buffer (pH 7.4).

  • Induction: To 0.5 mL of homogenate, add 100 µL of the coumarin test compound, followed by 100 µL of 10 mM FeSO4​ and 100 µL of 0.1 mM ascorbic acid to induce oxidative stress.

  • Incubation: Incubate at 37°C for 1 hour.

  • TBA Reaction: Stop the reaction by adding 1.0 mL of 10% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge, then add 1.0 mL of 0.67% TBA to the supernatant. Boil the mixture at 95°C for 20 minutes.

  • Measurement: Cool on ice, then measure absorbance at 532 nm.

  • Self-Validation System:

    • Basal Control: Homogenate without the Fe2+ /ascorbate induction system (establishes baseline lipid autoxidation).

    • Positive Control: BHT (a highly lipophilic standard that validates the inhibition of the lipid-phase chain reaction).

Conclusion

The 3-(2-methoxyphenyl) substituted coumarins represent a highly tunable class of antioxidants. While the base scaffold provides moderate ROS scavenging, structural modifications—such as the integration of 7,8-dihydroxy groups or pyrazoline rings—dramatically enhance their electron-donating capabilities. By employing rigorous, self-validating orthogonal assays (DPPH, ABTS, LPO), researchers can accurately benchmark these derivatives against established standards, paving the way for their application in neuroprotective and anti-inflammatory drug development.

References

  • Parshad B, Duraisamy AJ, Saini S, et al. "Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives." ResearchGate. URL:[Link]

  • Zhang Q, Miao Y, Liu T, et al. "Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives." PMC - NIH. URL:[Link]

  • Jasril J, et al. "Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives." ResearchGate. URL:[Link]

  • Zlotnikov ID, et al. "Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents." ACS Publications. URL:[Link]

  • "Development of Predictive Antioxidant Models for 1,3,4-Oxadiazoles by Quantitative Structure Activity Relationship." DergiPark. URL:[Link]

Sources

A Senior Application Scientist's Guide to Fluorometric Quantification: Standard Curve Calibration for 7-hydroxy-3-(2-methoxyphenyl)coumarin

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise quantification of enzymatic activity or compound concentration is paramount. Fluorescence-based assays offer exceptional sensitivity, and among the vast arsenal of available fluorophores, coumarin derivatives are workhorses, particularly as pro-fluorescent substrates for enzymes like Cytochrome P450 (CYP).[1][2] The conversion of a non-fluorescent parent coumarin to a highly fluorescent 7-hydroxycoumarin metabolite allows for the kinetic monitoring of enzyme activity.[1][2][3]

This guide provides an in-depth, experience-driven protocol for generating a reliable standard curve for 7-hydroxy-3-(2-methoxyphenyl)coumarin, a key metabolite in various CYP assays. We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare this fluorophore to common alternatives, providing the technical insights necessary for robust and reproducible results.

The Foundational Role of the Standard Curve

A standard curve is the bedrock of quantitative fluorescence. It establishes a direct relationship between a known concentration of a fluorophore and its corresponding fluorescence intensity. Without a proper calibration curve, fluorescence readings remain relative and unquantifiable. The goal is to operate within the linear dynamic range of the fluorophore, where fluorescence intensity is directly proportional to concentration. Deviating from this range, particularly at higher concentrations, can lead to non-linear effects such as aggregation-caused quenching (ACQ) and the inner filter effect, which invalidate the results.[4] Experience shows that for most coumarin derivatives, the optimal concentration range for linearity is typically below 10 µM.[4]

Experimental Protocol: Generating a Validated Standard Curve

This protocol is designed to be a self-validating system. Adherence to these steps, particularly the quality control checks, will ensure the generation of a trustworthy calibration curve.

Materials & Reagents
  • 7-hydroxy-3-(2-methoxyphenyl)coumarin: High-purity standard (≥98%).

  • Dimethyl Sulfoxide (DMSO): Anhydrous, spectroscopy grade.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 is a common choice. The pH is critical as the fluorescence of 7-hydroxycoumarins can be pH-dependent.[5][6]

  • Microplates: Opaque-walled, black, 96-well or 384-well plates are mandatory to minimize well-to-well crosstalk and background fluorescence from the plate itself.[4]

  • Calibrated Pipettes: For accurate serial dilutions.

  • Fluorometric Microplate Reader: Equipped with appropriate excitation and emission filters or monochromators.

Instrumentation Setup: The Key to Sensitivity

Instrument settings must be optimized to ensure the signal is well above background but not saturated.

  • Wavelengths: Based on the photophysical properties of 7-hydroxycoumarin derivatives, set the excitation wavelength (λex) to ~355-400 nm and the emission wavelength (λem) to ~450-460 nm.[1][7][8] It is always best practice to perform a scan on your specific compound and buffer to determine the precise maxima.

  • Gain/PMT Setting: Adjust the photomultiplier tube (PMT) gain or sensitivity setting. Use the highest concentration standard to set a signal that is approximately 80-90% of the detector's maximum linear range. This maximizes the dynamic range without risking saturation.

  • Slit Widths: Narrower slit widths provide better spectral resolution but reduce signal intensity. A good starting point is 5 nm for both excitation and emission.

Step-by-Step Methodology
  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh a known amount of 7-hydroxy-3-(2-methoxyphenyl)coumarin powder.

    • Dissolve in 100% DMSO to create a concentrated primary stock solution (e.g., 10 mM). DMSO is used for its ability to solubilize a wide range of organic compounds. Ensure complete dissolution. This stock can be stored at -20°C.

  • Intermediate Stock Preparation (e.g., 100 µM):

    • Dilute the 10 mM primary stock 1:100 in your chosen assay buffer (e.g., 10 µL of 10 mM stock into 990 µL of PBS). This minimizes the final DMSO concentration in your assay, which should ideally be kept below 1% to avoid solvent effects on biological systems.

  • Serial Dilution for Standards:

    • Perform a serial dilution from the 100 µM intermediate stock directly in the assay buffer. A 2-fold dilution series is common.

    • For example, to create a top standard of 10 µM, you would dilute the 100 µM stock 1:10. Subsequent 2-fold dilutions would yield 5 µM, 2.5 µM, 1.25 µM, and so on. Prepare enough volume for triplicate wells.

    • Crucially, include a "Buffer Blank" control containing only the assay buffer. This value will be subtracted from all other readings to correct for background fluorescence.

  • Plate Loading and Measurement:

    • Pipette at least 100 µL (for 96-well plates) of each standard and the blank into triplicate wells of the black, opaque-walled plate.

    • Incubate the plate at the assay temperature (e.g., 37°C) for 5-10 minutes to allow for thermal equilibration.

    • Read the fluorescence intensity on the pre-configured plate reader.

Data Analysis and Validation
  • Background Subtraction: Calculate the average fluorescence intensity of the triplicate blank wells. Subtract this average from the average fluorescence intensity of each standard concentration.

  • Plotting: Plot the background-subtracted fluorescence intensity (Y-axis) against the corresponding known concentrations (X-axis).

  • Linear Regression: Perform a linear regression analysis on the data points that fall within the linear range.

  • Trustworthiness Check: The primary indicator of a reliable standard curve is the coefficient of determination (R²). An R² value ≥ 0.99 is required for a trustworthy curve. A lower value suggests pipetting errors, reagent instability, or operation outside the linear range.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation stock Prepare 10 mM Stock in 100% DMSO inter Create 100 µM Intermediate Stock in Assay Buffer stock->inter serial Perform Serial Dilutions (e.g., 10 µM down to 0 µM Blank) inter->serial plate Pipette Standards (in triplicate) into Black, Opaque-Walled Plate serial->plate read Read Fluorescence (Optimized λex/λem & Gain) plate->read subtract Subtract Blank from all Readings read->subtract plot Plot Fluorescence vs. Concentration subtract->plot reg Perform Linear Regression plot->reg validate Validate Curve (R² ≥ 0.99) reg->validate

Caption: Workflow for generating a validated fluorometric standard curve.

Quantitative Data Summary

The following table represents example data from a typical 7-hydroxy-3-(2-methoxyphenyl)coumarin standard curve experiment.

Concentration (µM)Avg. Raw FluorescenceAvg. Blank FluorescenceBackground-Subtracted Fluorescence
10.0004510215044952
5.0002264515022495
2.5001138915011239
1.25057551505605
0.62529881502838
0.31316211501471
0.000 (Blank)1501500

Resulting Linear Equation: y = 4490x + 55 R² Value: 0.9998

Comparison with Alternative Fluorophores

While 7-hydroxycoumarin derivatives are excellent, the specific experimental context may demand alternatives. The choice of a fluorophore is a critical decision driven by factors like instrumentation (available lasers/filters), the potential for background autofluorescence, and the desired brightness.[9][10]

Fluorophore ClassRepresentative DyeExcitation Max (nm)Emission Max (nm)Key AdvantagesKey Disadvantages
Coumarin 7-Hydroxycoumarin~360-400~450-460Small size, excellent for enzyme substrate development, water-soluble.[1][9]UV-excitable (potential for high background autofluorescence), lower brightness and photostability than modern dyes.[9][10]
BODIPY BODIPY-FL~503~509High quantum yield, narrow emission spectra, insensitive to pH.[10]More hydrophobic, can be more expensive.
Rhodamine Rhodamine B~555~580High photostability, bright, visible light excitation.[10]Can be prone to self-quenching.
Alexa Fluor Alexa Fluor 488~495~519Very bright and photostable, excellent water solubility, pH-insensitive.[10]Higher cost, proprietary.
Cyanine Cy5~650~670Excitation in the far-red (minimizes autofluorescence), very high extinction coefficient.[10]Can be less photostable than other classes.

Mechanism of Action: Pro-fluorescent Substrates

Many applications use non-fluorescent coumarin derivatives that are enzymatically converted into the highly fluorescent 7-hydroxy form. A classic example is the O-dealkylation of 7-ethoxycoumarin by CYP enzymes to produce 7-hydroxycoumarin and acetaldehyde.[1][2][3] This "turn-on" mechanism provides a direct and sensitive measure of enzyme activity.

G Substrate Pro-fluorescent Substrate (e.g., 7-Ethoxycoumarin) Low Fluorescence Enzyme Enzyme (e.g., CYP450) Substrate->Enzyme Metabolism Product Metabolite (7-Hydroxycoumarin) High Fluorescence Enzyme->Product Signal Quantifiable Signal Product->Signal Detection

Caption: Conversion of a pro-fluorescent coumarin to a fluorescent product.

By following this comprehensive guide, researchers can confidently generate accurate and reproducible standard curves for 7-hydroxy-3-(2-methoxyphenyl)coumarin, ensuring the integrity of their fluorometric data and advancing their research and development objectives.

References

  • Tanqri, S., et al. (2013). Validation of cell-based fluorescence assays: Practice guidelines from the ICSH and ICCS. Cytometry Part B: Clinical Cytometry.
  • Senthamarai, R., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry. Available at: [Link]

  • Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Tanqri, S., et al. (2013). Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS – Part III. Bioanalysis Zone. Available at: [Link]

  • Senthamarai, R., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. Available at: [Link]

  • Tanqri, S., et al. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. PubMed. Available at: [Link]

  • Tammela, P., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. National Institutes of Health (NIH). Available at: [Link]

  • Tammela, P., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates. Encyclopedia.pub. Available at: [Link]

  • Creaven, P. J., Parke, D. V., & Williams, R. T. (1965). A spectrofluorimetric study of the 7-hydroxylation of coumarin by liver microsomes. PubMed. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • Wlassoff, W. A., & Kool, E. T. (2005). 7-Azidomethoxy Coumarins as Profluorophores for Templated Nucleic Acid Detection. National Institutes of Health (NIH). Available at: [Link]

  • Resch-Genger, U., & Hoffman, K. (2010). Recommendations for Fluorescence Instrument Qualification: The New ASTM Standard Guide. ACS Publications. Available at: [Link]

  • Joshi, D. (2021). Standard curve for 7 hydroxy coumarin (umbliferon)? ResearchGate. Available at: [Link]

  • PhotochemCAD. (n.d.). 7-Hydroxycoumarin. Available at: [Link]

  • Ma, B., et al. (2001). Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes. PubMed. Available at: [Link]

  • Tolando, R., Rose, T., & Moeller, T. (n.d.). 7-Hydroxycoumarin as a Substrate for UGT Isoforms. BioreclamationIVT. Available at: [Link]

Sources

Advanced Spectral Validation Guide: FTIR and NMR Characterization of Synthesized 7-Hydroxy-3-(2-methoxyphenyl)coumarin

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Coumarin derivatives are privileged scaffolds in drug discovery, possessing a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1]. The synthesis of 3-arylcoumarins, such as 7-hydroxy-3-(2-methoxyphenyl)coumarin , is of particular interest due to their enhanced binding affinities to biological targets.

However, synthesizing these complex derivatives via standard Pechmann or Knoevenagel condensations requires rigorous analytical confirmation of the resulting regiochemistry[2]. This guide objectively compares the spectral validation data of the synthesized 7-hydroxy-3-(2-methoxyphenyl)coumarin against its unsubstituted precursor, 7-hydroxycoumarin (umbelliferone). As a Senior Application Scientist, I have structured this guide to move beyond basic protocol lists, focusing instead on the causality of spectral shifts and the establishment of self-validating experimental workflows.

Experimental Workflow & Self-Validating Protocols

To ensure absolute trustworthiness in structural elucidation, every analytical step must act as a self-validating system where internal data points inherently prove the assay's validity[3].

Workflow N1 Precursors Resorcinol + 2-Methoxyphenylacetic Acid N2 Condensation Reaction (Heat, Acid Catalyst) N1->N2 N3 Crude Product 7-Hydroxy-3-(2-methoxyphenyl)coumarin N2->N3 N4 Purification (Ethanol Recrystallization) N3->N4 N5 FTIR Analysis (Functional Group Anchor) N4->N5 N6 NMR Analysis (Regioselective Confirmation) N4->N6 N7 Cross-Validation (Integration & Shift Match) N5->N7 N6->N7

Experimental workflow for the synthesis and spectral validation of the target coumarin derivative.

Protocol A: Synthesis & Purification
  • Reaction : Condense resorcinol with 2-methoxyphenylacetic acid using an acid catalyst under reflux conditions.

  • Isolation : Quench the reaction in crushed ice to precipitate the crude product.

  • Purification : Recrystallize thoroughly from absolute ethanol.

  • Self-Validation Checkpoint : The melting point must be sharp (within a 1-2°C range). A broad melting point physically proves the presence of unreacted precursors or regioisomers, immediately invalidating downstream spectral analysis.

Protocol B: FTIR Spectral Acquisition
  • Preparation : Triturate 2 mg of the purified compound with 200 mg of anhydrous KBr. Press into a translucent pellet at 10 tons of pressure.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Self-Validation Checkpoint : Run a pure KBr pellet as a background blank. The absence of a broad 3400 cm⁻¹ water band in the blank ensures that the ~3320 cm⁻¹ signal in the sample is genuinely the C7-OH stretch, not atmospheric moisture. Furthermore, the lactone carbonyl (~1715 cm⁻¹) acts as an internal structural anchor; if this peak shifts beyond 1730 cm⁻¹, it indicates unintended ring-opening.

Protocol C: High-Resolution 1H and 13C NMR
  • Preparation : Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition : Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans)[4].

  • Self-Validation Checkpoint : The integration ratio of the methoxy protons (~3.75 ppm) to the C4-H proton (~8.0 ppm) must be exactly 3:1. Any fractional deviation mathematically proves the presence of co-crystallized impurities or incomplete C-3 substitution.

Comparative Spectral Data Analysis

FTIR Structural Anchoring

FTIR spectroscopy serves to confirm the retention of the coumarin core and the introduction of new functional groups. Table 1 compares the synthesized product against the standard 7-hydroxycoumarin.

Table 1: FTIR Spectral Comparison

Functional Group7-Hydroxycoumarin (Standard)7-Hydroxy-3-(2-methoxyphenyl)coumarinCausality / Structural Significance
O-H Stretch ~3300 cm⁻¹ (Broad)~3320 cm⁻¹ (Sharp/Broad)Confirms retention of the C7 hydroxyl group.
Lactone C=O ~1700 cm⁻¹~1715 cm⁻¹Shift driven by altered electron conjugation and steric hindrance from the C3-aryl substitution.
C=C Aromatic ~1600 cm⁻¹~1605 cm⁻¹Increased intensity due to the overlap of the coumarin core and the new phenyl ring vibrations.
C-O-C (Ether) N/A~1250 cm⁻¹Definitive proof of the 2'-methoxy group integration.
NMR Regioselective Elucidation

While FTIR confirms functional groups, NMR is the definitive tool for proving the regioselectivity of the substitution at the C-3 position[4].

NMR_Logic Target Confirm C-3 Arylation HNMR 1H NMR Markers Target->HNMR CNMR 13C NMR Markers Target->CNMR M1 Loss of C3-H Doublet (~6.2 ppm) HNMR->M1 M2 C4-H Singlet Emergence (~8.0 ppm) HNMR->M2 M3 Methoxy Protons (~3.75 ppm, 3H) HNMR->M3 M4 C-3 Shift to Quaternary (~125 ppm) CNMR->M4

Logical causality tree for confirming C-3 substitution using specific NMR spectral markers.

Table 2: ¹H NMR Shift Comparison (DMSO-d6)

Proton Assignment7-Hydroxycoumarin (Standard)7-Hydroxy-3-(2-methoxyphenyl)coumarinCausality / Structural Significance
C3-H ~6.2 ppm (Doublet, 1H)Absent The absence of this proton is the primary indicator of successful substitution at the C-3 position.
C4-H ~7.9 ppm (Doublet, 1H)~8.0 ppm (Singlet, 1H)Critical Marker: Loss of vicinal coupling to C3-H collapses the doublet into a singlet. The downfield shift is caused by the anisotropic deshielding effect of the new C3-aryl ring.
-OCH₃ N/A~3.75 ppm (Singlet, 3H)Confirms the presence of the methoxy group on the attached phenyl ring.
Aryl Protons ~6.7 - 7.5 ppm (Multiplets)~6.8 - 7.6 ppm (Multiplets, +4H)Total aromatic integration increases by 4H, confirming the addition of the phenyl ring.
C7-OH ~10.5 ppm (Singlet, 1H)~10.6 ppm (Singlet, 1H)Confirms the hydroxyl group remains intact and unreacted.

Conclusion

The validation of 7-hydroxy-3-(2-methoxyphenyl)coumarin relies heavily on understanding the causality behind spectral shifts. The disappearance of the C3-H doublet and the subsequent collapse of the C4-H signal into a deshielded singlet at ~8.0 ppm in ¹H NMR is the definitive hallmark of successful C-3 arylation. By employing self-validating internal checks—such as the 3:1 integration ratio of the methoxy to C4-H protons—researchers can guarantee the structural integrity and purity of their synthesized coumarin derivatives before advancing them into biological assays.

References

  • Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity International Scientific Organization[Link]

  • Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review ResearchGate[Link]

  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs MDPI[Link]

  • Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative SciSpace[Link]

Sources

Safety Operating Guide

Advanced Laboratory Safety & Operational Guide: Handling 7-Hydroxy-3-(2-methoxyphenyl)coumarin

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As drug development and molecular imaging rely increasingly on specialized fluorophores, 7-Hydroxy-3-(2-methoxyphenyl)coumarin has emerged as a compound of significant interest 1. However, handling synthetic coumarin derivatives requires rigorous, uncompromising safety protocols. Laboratory incidents rarely stem from a lack of equipment; they occur due to a lack of understanding regarding why specific precautions are taken.

This guide provides a self-validating, step-by-step operational framework designed to protect researchers from the acute and chronic hazards associated with this specific chemical.

Quantitative Data & Hazard Profiling

Before designing a safety protocol, we must establish the physicochemical properties of the target molecule. 7-Hydroxy-3-(2-methoxyphenyl)coumarin is a solid organic compound 2. Like many bioactive coumarin derivatives, it presents specific occupational hazards, primarily acting as a skin sensitizer and a respiratory irritant 3, .

Table 1: Physicochemical Properties & Risk Assessment
ParameterValue / ClassificationCausality / Implication for Handling
Chemical Name 7-Hydroxy-3-(2-methoxyphenyl)coumarinStructural similarity to bioactive coumarins dictates strict handling.
CAS Number 549501-06-6Unique identifier for SDS cross-referencing 1.
Molecular Formula C16H12O4High carbon content indicates solubility in organic solvents (DMSO/DMF).
Molecular Weight ~268.27 g/mol Fine molecular weight contributes to crystalline dust formation 1.
Physical State Solid / PowderHigh risk of aerosolization and inhalation if mechanically disturbed.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact disrupts lipid bilayers in skin and mucous membranes .

The Causality of Protection: Mandatory PPE Framework

Standard laboratory PPE is insufficient when handling concentrated organic powders intended for solubilization. The following framework explains the causality behind our mandatory protective choices:

  • Dermal Protection: Double-Layered Nitrile Gloves

    • The Causality: Coumarin derivatives are frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. These solvents act as potent penetration enhancers, rapidly carrying dissolved toxic compounds through single-layer nitrile and directly into the bloodstream. Double-gloving creates a sacrificial barrier.

  • Respiratory Protection: Chemical Fume Hood & N95/P100 Respirator

    • The Causality: Dry organic powders are highly susceptible to electrostatic dispersion. Static charge from standard plastic spatulas can cause the powder to leap from the weighing boat, creating an invisible aerosol cloud. Inhalation of coumarin dust directly irritates the respiratory tract 3.

  • Ocular Protection: Splash-Proof Chemical Goggles

    • The Causality: Standard safety glasses leave the top and sides of the eyes exposed to airborne particulates. Coumarin dust reacting with the moisture of the cornea can cause severe, immediate irritation requiring emergency eyewash intervention.

Self-Validating Operational Workflow

To ensure absolute safety, every operational step must include a built-in validation check.

Step-by-Step Solubilization Protocol
  • Environment Validation: Before opening the chemical vial, verify the fume hood's negative pressure.

    • Validation Step: Hold a single tissue (Kimwipe) at the sash opening; it should pull gently and consistently inward.

  • Static Mitigation: Wipe the exterior of the analytical balance and the weighing area with a static-reducing cloth or a slightly damp paper towel.

    • Causality: Eliminating static prevents the powder from aerosolizing during transfer.

  • Weighing: Use a grounded metal spatula (never plastic) to transfer the 7-Hydroxy-3-(2-methoxyphenyl)coumarin into a pre-tared, sealable glass vial.

  • Solubilization: Inject the vehicle solvent (e.g., DMSO) directly into the vial while it remains inside the fume hood. Cap the vial tightly before vortexing.

    • Causality: Vortexing an open or loosely capped vial generates micro-droplets of coumarin-laced solvent, contaminating the hood and your gloves.

  • Decontamination: Once the solution is prepared, wipe down the balance and surrounding hood area with 70% ethanol. Doff the outer gloves and dispose of them in a designated solid hazardous waste container.

OperationalWorkflow cluster_ppe Phase 1: Setup cluster_weighing Phase 2: Solubilization cluster_cleanup Phase 3: Decontamination Start Initiate Handling Protocol Hood Activate Fume Hood (80-100 fpm) Start->Hood Glove Don Double Nitrile Gloves & Splash Goggles Hood->Glove Static Discharge Static Glove->Static Weigh Weigh Compound (Anti-static spatula) Static->Weigh Solvent Add Vehicle Solvent (DMSO / DMF) Weigh->Solvent Seal Seal Vial & Vortex Solvent->Seal Wipe Wet-Wipe Surfaces (70% Ethanol) Seal->Wipe Dispose Discard Outer Gloves Wipe->Dispose

Figure 1: SOP for safe handling and solubilization of coumarin derivatives.

Spill Containment & Waste Disposal Plan

A spill of 7-Hydroxy-3-(2-methoxyphenyl)coumarin powder must be treated strictly as a hazardous materials incident, not a standard cleaning task.

Step-by-Step Spill Containment Protocol
  • Isolate & Assess: Immediately halt work, alert nearby colleagues, and assess the spill volume.

  • Avoid Dry Sweeping (Critical): Never use a brush or dry paper towel to clean up the powder.

    • Causality: Mechanical sweeping instantly aerosolizes the fine particulates, converting a localized surface contamination into a room-wide inhalation hazard.

  • Wet-Wiping Technique: Gently lay absorbent pads or heavy-duty paper towels over the spill. Carefully moisten the pads with water or 70% ethanol from a squeeze bottle to trap the dust.

  • Collection: Fold the wet pads inward, trapping the chemical, and place them into a sealable hazardous waste bag.

  • Secondary Decontamination: Wash the surface with laboratory detergent and water, followed by a final wipe with ethanol to remove any residual organic residue.

  • Disposal: Label the bag clearly as "Toxic Organic Solid Waste (Coumarin Derivative)" and route it for high-temperature incineration according to institutional and environmental regulations 3, .

SpillResponse Spill Powder Spill Detected Alert Isolate Area Spill->Alert Assess Assess Spill Size Alert->Assess Minor Minor Spill (<5g) Assess->Minor Major Major Spill (>5g) Assess->Major WetWipe Apply Wet Absorbent Pads Minor->WetWipe Evac Evacuate & Call HazMat Major->Evac Collect Collect in HazMat Bag WetWipe->Collect Decon Decontaminate Surface Collect->Decon Incinerate Route to Incineration Decon->Incinerate

Figure 2: Escalation and containment pathway for coumarin powder spills.

References

  • Title: 549501-06-6_7-Hydroxy-3-(2-methoxyphenyl ... - cas号查询 Source: Chemsrc URL: [Link]

Sources

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